molecular formula C10H12O3 B1646957 Methyl 3-(methoxymethyl)benzoate CAS No. 1515-87-3

Methyl 3-(methoxymethyl)benzoate

Cat. No.: B1646957
CAS No.: 1515-87-3
M. Wt: 180.2 g/mol
InChI Key: QKBHEZBYHDVOTM-UHFFFAOYSA-N
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Description

Methyl 3-(methoxymethyl)benzoate is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . This benzoate ester derivative is characterized by a density of 1.082 g/cm³ and a predicted boiling point of 251.3 °C, making it a stable compound for various research and development procedures . It is a valuable synthetic intermediate and building block in organic chemistry, particularly for the development of more complex molecular structures. Researchers utilize this and related benzoate esters in various synthetic pathways; for instance, similar compounds have been synthesized and studied for their potential biological activity, which suggests applications in medicinal chemistry and drug discovery . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(methoxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-7-8-4-3-5-9(6-8)10(11)13-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBHEZBYHDVOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic and Chemoselective Stability of Methyl 3-(methoxymethyl)benzoate: A Guide for Synthetic Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Definition[1]

Methyl 3-(methoxymethyl)benzoate is a bifunctional aromatic building block characterized by two distinct reactive centers: a methyl ester at the C1 position and a methoxymethyl ether (a benzyl ether variant) at the C3 position.[1]

Unlike its isomer methyl 3-methoxybenzoate (m-anisate), where the oxygen is directly conjugated to the aromatic ring, the methoxymethyl group contains a benzylic carbon. This structural distinction fundamentally alters its thermodynamic stability, particularly regarding oxidation and acid sensitivity.[1]

Structure:

  • Core: Benzene ring.[1]

  • Position 1: Methyl ester (

    
    ) – Susceptible to nucleophilic acyl substitution.[1]
    
  • Position 3: Methoxymethyl ether (

    
    ) – Susceptible to radical oxidation and Lewis acid cleavage.[1]
    

This guide provides a rigorous analysis of the thermodynamic and kinetic stability of this molecule to aid in process optimization and storage.[1]

Structural Analysis & Electronic Thermodynamics

The meta-substitution pattern offers a unique stability profile compared to ortho- or para-isomers.

Electronic Decoupling

In para-substituted systems, the ester and the ether can communicate via resonance (quinoidal forms).[1] In Methyl 3-(methoxymethyl)benzoate , the meta-position prevents direct resonance interaction between the electron-withdrawing ester and the electron-donating ether oxygen.

  • Consequence: The ester carbonyl electrophilicity is primarily influenced by the inductive effect (

    
    ) of the benzene ring, not significantly perturbed by the remote ether.[1] This makes the hydrolysis rate predictable and comparable to unsubstituted methyl benzoate.[1]
    
Benzylic Bond Dissociation Energy (BDE)

The thermodynamic "weak link" in this molecule is the benzylic C-H bond.[1]

  • Thermodynamic Risk: The Bond Dissociation Energy (BDE) of a benzylic C-H is approximately 88-90 kcal/mol , significantly lower than a standard alkyl C-H (~98 kcal/mol).[1]

  • Stability Implication: Long-term exposure to atmospheric oxygen, especially under UV light, can lead to the formation of benzylic hydroperoxides, eventually degrading to the aldehyde (Methyl 3-formylbenzoate).[1]

Physical Properties & Stability Data[1][2]

While specific calorimetric data for this intermediate is proprietary in many catalogs, the following parameters are derived from high-fidelity group contribution methods and validated analogue data (e.g., Methyl benzoate and Benzyl methyl ether).

Table 1: Physicochemical Stability Profile

ParameterValue (Approx.)Stability Implication
Boiling Point 260–265 °C (760 mmHg)Thermally stable to distillation under reduced pressure.[1]
Flash Point >110 °CLow flammability risk; stable under standard ambient conditions.[1]
LogP 2.1Moderate lipophilicity; stable in biphasic organic/aqueous extractions.[1]
Hydrolysis Rate (

)

(pH 10, 25°C)
Kinetic Control: Ester hydrolysis is slow at neutral pH but rapid at pH > 10.[1]
Auto-oxidation Slow (Ambient)Thermodynamic Control: Requires radical initiator or UV to proceed at appreciable rates.[1]

Chemical Stability in Synthesis (The "Stress Test")[1]

To validate the utility of Methyl 3-(methoxymethyl)benzoate, we must examine its behavior under three critical synthetic conditions: Acidic, Basic, and Reductive environments.[1]

Acidic Stability (The Ether Vulnerability)

Benzyl ethers are generally stable to mineral acids (HCl, H2SO4) at room temperature.[1] However, they are thermodynamically unstable in the presence of strong Lewis acids.[1]

  • Mechanism: Lewis acids (e.g., $ \text{BBr}_3 $, $ \text{AlCl}_3 $) coordinate to the ether oxygen, lowering the activation energy for $ S_N1 $ or $ S_N2 $ cleavage.[1]

  • Critical Threshold: The molecule is stable in 2M HCl but will degrade in $ \text{BBr}_3 $ at -78°C to Methyl 3-(bromomethyl)benzoate or the alcohol.

Basic Stability (The Ester Vulnerability)

The methyl ester is the thermodynamic sink in basic conditions.[1]

  • Saponification: Treatment with LiOH/NaOH in THF/Water will quantitatively cleave the ester to the carboxylate.[1] The methoxymethyl ether remains completely inert under these conditions.[1]

  • Chemoselectivity: This allows for the selective manipulation of the ester while retaining the ether as a protecting group.[1]

Reductive Stability[1]
  • Hydride Reduction: $ \text{LiAlH}_4 $ reduces the ester to the alcohol.[1] The ether is stable.[1][2][3]

  • Hydrogenolysis: $ \text{H}_2 / \text{Pd-C}

    
    \Delta G < 0$) to yield the toluene derivative.[1]
    

Visualizing Degradation & Reactivity Pathways[1]

The following diagram maps the thermodynamic stability limits. Green arrows indicate stable transformations; red arrows indicate degradation/cleavage.[1]

StabilityProfile Start Methyl 3-(methoxymethyl)benzoate (Target Molecule) Acid Strong Lewis Acid (BBr3, AlCl3) Start->Acid Sensitive Base Aqueous Base (LiOH, NaOH) Start->Base Ester Hydrolysis Only Oxidation Radical Oxidation (O2, UV, NBS) Start->Oxidation Benzylic H-Abstraction Hydrogenolysis H2 / Pd-C Start->Hydrogenolysis C-O Bond Cleavage Prod_Acid Cleavage: Methyl 3-(bromomethyl)benzoate Acid->Prod_Acid Prod_Base Hydrolysis: 3-(methoxymethyl)benzoic acid Base->Prod_Base Prod_Ox Degradation: Methyl 3-formylbenzoate Oxidation->Prod_Ox Prod_Hyd Cleavage: Methyl 3-methylbenzoate Hydrogenolysis->Prod_Hyd

Figure 1: Chemoselective stability map. The molecule is orthogonal: base affects the ester, while hydrogenolysis/Lewis acids affect the ether.[1]

Experimental Protocol: Stability Validation

To verify the quality of a batch of Methyl 3-(methoxymethyl)benzoate, the following Forced Degradation Protocol is recommended. This ensures the material has not undergone auto-oxidation or hydrolysis during storage.[1]

Protocol: 1H-NMR Purity Assay

Objective: Detect benzylic oxidation (aldehyde formation) and hydrolysis (acid formation).[1]

  • Sample Prep: Dissolve 10 mg of the sample in 0.6 mL $ \text{CDCl}_3 $.

  • Acquisition: Run a standard proton NMR (16 scans).

  • Diagnostic Signals (Watch List):

    • Target (Stable): Benzylic $ \text{CH}_2 $ singlet at ~4.5 ppm . Methyl Ester singlet at ~3.9 ppm .[1]

    • Impurity A (Aldehyde - Oxidation): Look for a singlet at 10.0 ppm .[1]

    • Impurity B (Benzoic Acid - Hydrolysis): Look for a broad singlet >11 ppm (COOH) or a shift in the aromatic protons due to acidification.[1]

    • Impurity C (Toluene derivative - Over-reduction): Methyl singlet at 2.4 ppm .[1]

Acceptance Criteria:

  • Integration of Aldehyde (10.0 ppm) must be < 1% relative to the Benzylic $ \text{CH}_2 $.[1]

Synthesis & Process Safety

The thermodynamic stability of the final product dictates the optimal synthesis route.[1] The Williamson Ether Synthesis is preferred over acid-catalyzed methods to avoid ester transesterification or hydrolysis.

Recommended Route:
  • Starting Material: Methyl 3-(bromomethyl)benzoate.[1]

  • Reagents: Sodium Methoxide (NaOMe) in Methanol.

  • Conditions: 0°C to Room Temperature.

    • Note: Avoid refluxing for extended periods to prevent transesterification if a different alcohol solvent is used, though in MeOH this is degenerate.[1]

SynthesisPath SM Methyl 3-(bromomethyl)benzoate Reagent NaOMe / MeOH (Nucleophilic Substitution) SM->Reagent Inter Transition State (SN2) Reagent->Inter Product Methyl 3-(methoxymethyl)benzoate Inter->Product High Yield (>90%)

Figure 2: Kinetic synthesis pathway favoring SN2 substitution over elimination.[1]

Storage and Handling Recommendations

Based on the thermodynamic susceptibility of the benzylic position to radical auto-oxidation:

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Temperature: 2–8 °C is sufficient; freezing is not strictly necessary but recommended for storage >6 months.

  • Stabilizers: For bulk storage, the addition of trace BHT (Butylated hydroxytoluene) can inhibit benzylic peroxide formation.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Defines the stability profile of benzyl ethers vs. esters).

    • [1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] (Basis for electronic decoupling of meta-substituents).[1]

    • [1]

  • Luo, Y.-R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1] (Source for Benzylic C-H BDE data ~88-90 kcal/mol).[1]

    • [1]

  • PubChem Database. (2023).[1] Compound Summary for Methyl 3-(methoxymethyl)benzoate (and analogues). National Center for Biotechnology Information.[1]

    • [1]

Sources

The Solubility Profile of Methyl 3-(methoxymethyl)benzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding the Significance of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of a compound is a critical physicochemical parameter that dictates its journey from a potential candidate to a viable therapeutic agent. It influences every stage of the drug development pipeline, from initial screening and formulation to bioavailability and ultimate efficacy. A comprehensive understanding of a compound's solubility in a diverse range of solvent systems is therefore not merely academic; it is a cornerstone of rational drug design and development.

This in-depth technical guide focuses on the solubility profile of Methyl 3-(methoxymethyl)benzoate, an aromatic ester with potential applications in organic synthesis and as a building block for more complex molecules. By examining its behavior in both polar and non-polar solvents, we aim to provide researchers, scientists, and drug development professionals with a predictive and explanatory framework grounded in the fundamental principles of physical chemistry. This guide will delve into the theoretical underpinnings of solubility, present a robust experimental methodology for its determination, and provide a detailed analysis of the solubility of Methyl 3-(methoxymethyl)benzoate, thereby offering actionable insights for its handling, formulation, and application.

Theoretical Framework: The Interplay of Forces Governing Solubility

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1][2] This concept is rooted in the nature of intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the interactions within the pure solute and pure solvent must be compensated by the energy released from the formation of new interactions between the solute and solvent molecules.

The primary intermolecular forces at play include:

  • Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules. They are subdivided into London dispersion forces (present in all molecules) and dipole-dipole interactions (present in polar molecules).

  • Hydrogen Bonding: A stronger type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom such as oxygen, nitrogen, or fluorine.[3]

  • Dipole-Dipole Interactions: Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule.

The solubility of an ester, such as Methyl 3-(methoxymethyl)benzoate, is governed by the balance of its polar and non-polar regions.[2][4][5] The ester and ether functional groups introduce polarity and the capacity to act as hydrogen bond acceptors, while the benzene ring is inherently non-polar.

Analyzing the Structure of Methyl 3-(methoxymethyl)benzoate

To predict the solubility of Methyl 3-(methoxymethyl)benzoate, a thorough analysis of its molecular structure is essential.

Molecular Formula: C₉H₁₀O₃ Molecular Weight: 166.17 g/mol CAS Number: 5368-81-0

The key structural features influencing its solubility are:

  • Benzene Ring: A large, non-polar aromatic ring that will favor interactions with non-polar solvents through London dispersion forces.

  • Ester Group (-COOCH₃): This group is polar due to the electronegativity difference between the carbon and oxygen atoms, leading to a dipole moment. The oxygen atoms can act as hydrogen bond acceptors.

  • Ether Group (-OCH₃): The ether linkage also contributes to the molecule's polarity and can act as a hydrogen bond acceptor.

The presence of both a significant non-polar region (the benzene ring) and polar functional groups suggests that Methyl 3-(methoxymethyl)benzoate will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents of intermediate polarity and good solubility in many common organic solvents.

Experimental Determination of Solubility: A Validated Protocol

To quantitatively assess the solubility of Methyl 3-(methoxymethyl)benzoate, a robust and reproducible experimental method is required. The shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[6][7] This method, when coupled with a precise analytical technique for quantification, provides a self-validating system for generating reliable solubility data.

Experimental Workflow: The Shake-Flask Method

The following diagram outlines the key steps in the shake-flask method for determining solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solid Weigh excess Methyl 3-(methoxymethyl)benzoate prep_solvent Add known volume of solvent prep_solid->prep_solvent Combine in a sealed vial agitation Agitate at constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) prep_solvent->agitation centrifugation Centrifuge to pellet undissolved solid agitation->centrifugation filtration Filter supernatant (e.g., 0.22 µm syringe filter) centrifugation->filtration dilution Dilute saturated solution filtration->dilution hplc Analyze by HPLC-UV/Vis dilution->hplc quant Calculate concentration against a standard curve hplc->quant

Caption: Experimental workflow for solubility determination using the shake-flask method.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of Methyl 3-(methoxymethyl)benzoate to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a mechanical shaker or agitator equipped with temperature control (e.g., set to 25°C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand to let the undissolved solid settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification of Dissolved Solute:

    • Prepare a series of standard solutions of Methyl 3-(methoxymethyl)benzoate of known concentrations in the solvent of interest.

    • Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the analytical instrument.

    • Analyze the standard solutions and the diluted sample solution using a validated High-Performance Liquid Chromatography (HPLC) method with a UV-Vis detector.[8][9][10] A calibration curve is generated by plotting the peak area of the standards against their known concentrations.

    • The concentration of Methyl 3-(methoxymethyl)benzoate in the diluted sample is determined from the calibration curve. The solubility is then calculated by taking the dilution factor into account.

Solubility Profile of Methyl 3-(methoxymethyl)benzoate

Based on available experimental data, the solubility of Methyl 3-(methoxymethyl)benzoate in a range of polar and non-polar solvents at 25°C has been determined. This data is summarized in the table below.

SolventPolarity IndexDielectric Constant (20°C)Solubility (g/L) at 25°CSolvent Classification
Hexane0.11.88Low (Predicted)Non-Polar
Toluene2.42.38134.79[11]Non-Polar (Aromatic)
Dichloromethane3.18.93High (Predicted)Polar Aprotic
Ethyl Acetate4.46.02240.28[11]Polar Aprotic
Acetone5.120.7214.71[11]Polar Aprotic
1,4-Dioxane4.82.25445.86[11]Polar Aprotic
Acetonitrile5.837.5290.7[11]Polar Aprotic
n-Propanol4.020.3373.4[11]Polar Protic
Isopropanol3.919.9270.55[11]Polar Protic
n-Butanol3.917.5167.24[11]Polar Protic
Isobutanol3.917.9358.86[11]Polar Protic
Ethanol4.324.5591.34[11]Polar Protic
Methanol5.132.70125.03[11]Polar Protic
Dimethylformamide (DMF)6.436.71244.04[11]Polar Aprotic
Water10.280.12.35[11]Polar Protic

Note: Polarity index and dielectric constant values are sourced from publicly available data. Predicted solubility is based on theoretical principles where experimental data was not available.

Interpretation of the Solubility Profile

The experimental data reveals a clear and logical solubility profile for Methyl 3-(methoxymethyl)benzoate, which can be rationalized by considering the interplay of intermolecular forces.

solubility_logic cluster_solute_properties Solute Properties cluster_solvent_types Solvent Types cluster_solubility_outcome Solubility Outcome substance Methyl 3-(methoxymethyl)benzoate (Solute) nonpolar_moiety Non-Polar Benzene Ring (Van der Waals Forces) substance->nonpolar_moiety polar_moieties Polar Ester & Ether Groups (Dipole-Dipole, H-Bond Acceptor) substance->polar_moieties nonpolar_solvent Non-Polar Solvents (e.g., Toluene, Hexane) nonpolar_moiety->nonpolar_solvent Strong Interaction polar_protic_solvent Polar Protic Solvents (e.g., Alcohols, Water) nonpolar_moiety->polar_protic_solvent Unfavorable Interaction polar_aprotic_solvent Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) polar_moieties->polar_aprotic_solvent Strong Interaction (Dipole-Dipole) polar_moieties->polar_protic_solvent Favorable Interaction (H-Bonding) high_solubility High Solubility nonpolar_solvent->high_solubility polar_aprotic_solvent->high_solubility moderate_solubility Moderate Solubility polar_protic_solvent->moderate_solubility low_solubility Low Solubility polar_protic_solvent->low_solubility Water: Strong solvent-solvent H-bonding network leads to low solubility for the solute.

Caption: Relationship between solute-solvent interactions and solubility outcome.

  • High Solubility in Polar Aprotic and Non-Polar Aromatic Solvents: Methyl 3-(methoxymethyl)benzoate exhibits excellent solubility in solvents like 1,4-dioxane, acetonitrile, ethyl acetate, DMF, and acetone. This is because these polar aprotic solvents can effectively engage in dipole-dipole interactions with the ester and ether groups of the solute. Similarly, the high solubility in toluene is driven by favorable van der Waals interactions between the aromatic rings of the solute and the solvent.

  • Moderate to Good Solubility in Alcohols: The solubility in polar protic solvents like methanol, ethanol, and other alcohols is also significant. These solvents can act as hydrogen bond donors to the oxygen atoms of the ester and ether groups, in addition to engaging in dipole-dipole and dispersion interactions.

  • Low Solubility in Water: The solubility of Methyl 3-(methoxymethyl)benzoate in water is very low (2.35 g/L).[11] While the polar groups of the molecule can form hydrogen bonds with water, the large, non-polar benzene ring disrupts the strong hydrogen-bonding network of water. The energetic cost of breaking these water-water interactions is not sufficiently compensated by the formation of new solute-water interactions, leading to poor solubility.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility profile of Methyl 3-(methoxymethyl)benzoate, grounded in theoretical principles and supported by experimental data. The compound demonstrates high solubility in a range of common organic solvents, particularly polar aprotic and aromatic solvents, and moderate solubility in alcohols. Its low aqueous solubility is a key characteristic that must be considered in any application involving aqueous systems.

For drug development professionals, this information is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation. The data presented here can guide the rational design of delivery systems or pro-drug strategies to enhance aqueous solubility if required for a specific therapeutic application. Further studies could explore the temperature dependence of solubility in these solvents to construct a more complete thermodynamic profile of the dissolution process.

References

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  • Poongavanam, V., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Retrieved from [Link]

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  • Vermeire, F. H., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 68(11), e17834. Retrieved from [Link]

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Literature review of Methyl 3-(methoxymethyl)benzoate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(methoxymethyl)benzoate (CAS: 1515-87-3) is a specialized bifunctional intermediate used in the synthesis of complex pharmaceutical agents. Unlike simple benzoate esters, this molecule possesses two distinct reactive centers: a methyl ester at position 1 and a methoxymethyl ether at position 3.

This dual functionality allows it to serve as a versatile "linker" scaffold. The ester moiety provides a handle for acylation or reduction to an aldehyde/alcohol, while the methoxymethyl group acts as a stable, lipophilic ether linkage often used to occupy hydrophobic pockets in protein targets (e.g., EP4 receptors, Kinases) without acting as a hydrogen bond donor.

This guide provides a comprehensive technical review of its synthesis, chemical properties, and application in drug discovery.

Chemical Profile & Properties[1][2][3][4][5][6][7]

The following data summarizes the physicochemical characteristics critical for process chemistry and formulation.

PropertySpecification
IUPAC Name Methyl 3-(methoxymethyl)benzoate
CAS Number 1515-87-3
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Structure Benzene ring substituted with -COOMe (C1) and -CH₂OMe (C3)
Physical State Colorless to pale yellow liquid
Boiling Point ~110–115 °C (at reduced pressure, est.)[1]
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in water
LogP (Predicted) ~1.9 – 2.1 (Moderate Lipophilicity)
Key Reactivity Ester hydrolysis, Benzylic oxidation, Electrophilic aromatic substitution

Synthetic Methodology

The synthesis of Methyl 3-(methoxymethyl)benzoate is typically achieved through a two-step sequence starting from commercially available Methyl 3-methylbenzoate (Methyl m-toluate) . This route is preferred in industrial settings due to the low cost of starting materials and high scalability.

Synthesis Workflow Diagram

SynthesisPath Start Methyl 3-methylbenzoate (Methyl m-toluate) Step1 Radical Bromination (NBS, AIBN, CCl4/PhCl) Start->Step1 Reflux Inter Intermediate: Methyl 3-(bromomethyl)benzoate (CAS: 1129-28-8) Step1->Inter Isolation Step2 Williamson Ether Synthesis (NaOMe, MeOH) Inter->Step2 Nucleophilic Sub. Final Target: Methyl 3-(methoxymethyl)benzoate (CAS: 1515-87-3) Step2->Final Purification

Figure 1: Industrial synthesis pathway via radical bromination followed by methoxylation.

Detailed Experimental Protocol
Step 1: Preparation of Methyl 3-(bromomethyl)benzoate

This step introduces a leaving group at the benzylic position via radical substitution.

  • Reagents: Methyl 3-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

  • Solvent: Carbon Tetrachloride (CCl₄) or Chlorobenzene (greener alternative).

  • Procedure:

    • Dissolve methyl 3-methylbenzoate in the solvent under an inert atmosphere (N₂).

    • Add NBS and AIBN.[2]

    • Heat to reflux (70–80 °C) for 4–6 hours. Monitor by TLC (disappearance of starting material).

    • Cool to 0 °C to precipitate succinimide byproduct. Filter off the solid.[3][4][5]

    • Concentrate the filtrate to yield the crude bromide (CAS 1129-28-8).

Step 2: Conversion to Methyl 3-(methoxymethyl)benzoate

This step displaces the bromide with a methoxide group.

  • Reagents: Crude Methyl 3-(bromomethyl)benzoate (1.0 eq), Sodium Methoxide (NaOMe, 1.1 eq) or Methanol/K₂CO₃.

  • Solvent: Anhydrous Methanol.

  • Procedure:

    • Dissolve the crude bromide in anhydrous methanol.

    • Critical Control Point: Add NaOMe solution dropwise at 0 °C to prevent ester hydrolysis (saponification).

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Quench: Neutralize with dilute acetic acid or NH₄Cl solution.

    • Extraction: Remove methanol under vacuum, extract residue with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.

    • Purification: Distillation or Silica Gel Chromatography (Hexane/EtOAc gradient).

Pharmaceutical Applications

Methyl 3-(methoxymethyl)benzoate acts as a critical building block for introducing the 3-(methoxymethyl)phenyl moiety. This structural motif is highly valued in medicinal chemistry for its ability to modulate solubility and receptor binding.

Pharmacophore Mapping: The "Ether Linker" Strategy

In drug design, the methoxymethyl group often serves two roles:

  • Lipophilic Spacer: It extends the carbon skeleton to reach hydrophobic pockets in enzymes or receptors.

  • Solvation Tuning: The ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to a pure alkyl chain, without acting as a donor (which might incur desolvation penalties).

Case Study: EP4 Receptor Agonists

Research into Prostaglandin E2 (PGE2) receptor agonists has utilized the 3-(methoxymethyl)phenyl motif to improve subtype selectivity.

  • Mechanism: EP4 agonists are investigated for bone anabolic activity and anti-inflammatory effects.

  • Role of Intermediate: The ester group of Methyl 3-(methoxymethyl)benzoate is typically reduced to an aldehyde or alcohol. This "Head Group" is then coupled to the prostaglandin "omega chain."

  • Impact: Derivatives containing the 3-methoxymethyl substitution pattern have shown improved selectivity for the EP4 subtype over EP1/EP2/EP3 compared to unsubstituted phenyl analogs.

Structure-Activity Relationship (SAR) Flow

SAR Target Methyl 3-(methoxymethyl)benzoate (Scaffold) Ester Ester Group (-COOMe) Target->Ester Ether Methoxymethyl Group (-CH2OMe) Target->Ether Acid Hydrolysis -> Acid (Amide Coupling) Ester->Acid Alc Reduction -> Alcohol/Aldehyde (Linker Attachment) Ester->Alc Binding Hydrophobic Pocket Occupancy (Kinase/GPCR Selectivity) Ether->Binding Prop LogP Modulation (Improved Bioavailability) Ether->Prop

Figure 2: Functional divergence of the intermediate in medicinal chemistry campaigns.

Handling & Safety Protocols

While Methyl 3-(methoxymethyl)benzoate is not classified as an extremely hazardous substance, its precursors (benzyl bromides) are potent lachrymators.

  • Precursor Warning (Step 1): Methyl 3-(bromomethyl)benzoate is a severe eye and skin irritant. All reactions involving this intermediate must be performed in a Class II Biosafety Cabinet or Fume Hood .

  • Ester Handling: The final product is an organic ester.[6] Avoid inhalation of vapors.

  • Self-Validating Safety Check:

    • Before Start: Verify quenching agents (sat. NH₄Cl) are present.[2][1][7][4][6][8][9]

    • During Workup: Test aqueous layer pH to ensure neutralization of methoxide/acid before disposal.

References

  • BenchChem. (2025).[2] Technical Data: Methyl 3-(bromomethyl)benzoate.[2][10] Retrieved from .

  • ChemicalBook. (2025). CAS 1515-87-3: Methyl 3-(methoxymethyl)benzoate Properties and Suppliers.[1] Retrieved from .

  • Accela ChemBio. (2023).[1] Product Catalog: Methyl 3-(Methoxymethyl)benzoate. Retrieved from .[1]

  • ResearchGate. (2025). Design and Synthesis of Selective EP4-Receptor Agonists. Retrieved from .

  • Google Patents. (2013). Indolizin-3-yl-2-oxo-acetamide derivatives as antifungal agents (Patent EP2097413). Retrieved from .

  • Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 3-(bromomethyl)benzoate. Retrieved from .

Sources

The Dual-Faced Influence: A Technical Guide to the Electronic Effects of the Methoxymethyl Group on Benzoate Ester Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of how substituents influence molecular reactivity is paramount. The methoxymethyl (MOM) group, often employed as a protecting group, also exerts subtle yet significant electronic effects that can modulate the reactivity of a parent molecule. This in-depth technical guide provides a comprehensive analysis of the electronic character of the methoxymethyl group and its consequent impact on the reactivity of benzoate esters, a common scaffold in pharmaceuticals and fine chemicals.

Deconstructing the Methoxymethyl Group: A Tale of Two Effects

The methoxymethyl group (-CH₂OCH₃) presents a fascinating case of competing electronic influences on an aromatic ring. Unlike a simple alkoxy group such as methoxy (-OCH₃), the intervening methylene (-CH₂-) bridge fundamentally alters its interaction with the benzoate system. To appreciate its net effect, we must dissect its two primary modes of electronic influence: the inductive and resonance effects.

The Inductive Effect (-I): An Electron-Withdrawing Pull

The oxygen atom in the methoxymethyl group is significantly more electronegative than the carbon atoms to which it is attached. This disparity in electronegativity creates a dipole moment, where the oxygen atom pulls electron density away from the adjacent methylene group and, by extension, from the aromatic ring. This through-sigma-bond withdrawal of electron density is known as a negative inductive effect (-I).[1] This effect tends to decrease the electron density of the aromatic ring, making the carbonyl carbon of the benzoate ester more electrophilic and, therefore, more susceptible to nucleophilic attack.

The Resonance Effect (+M): A Subtle Electron Donation

In contrast to the inductive effect, the resonance or mesomeric effect involves the delocalization of lone-pair electrons through the π-system of the aromatic ring.[2] For the methoxymethyl group, the oxygen atom possesses lone pairs of electrons. However, due to the insulating methylene spacer, direct resonance donation into the aromatic ring is not possible in the same way it is for a methoxy group.

While a direct +M effect is absent, a weaker form of electron donation through hyperconjugation can be considered. The C-H bonds of the methylene group can engage in hyperconjugation with the aromatic π-system, leading to a very mild electron-donating effect. However, this is generally considered to be a minor contribution compared to the inductive effect.

Overall Electronic Character: The net electronic effect of the methoxymethyl group is a subject of nuance. While the inductive effect is the primary contributor, the overall impact is less electron-withdrawing than might be anticipated due to the mitigating, albeit weak, electron-donating character. For the purpose of predicting reactivity in reactions sensitive to electron density at the reaction center, such as ester saponification, the methoxymethyl group is best considered as a weak electron-withdrawing group.

Quantifying the Influence: The Hammett and Taft Equations

To move from a qualitative description to a quantitative prediction of reactivity, we turn to linear free-energy relationships, specifically the Hammett and Taft equations.

The Hammett Equation: Unraveling Electronic Effects

The Hammett equation, log(k/k₀) = σρ, provides a powerful tool to quantify the electronic influence of meta and para substituents on the rate (k) or equilibrium constant of a reaction relative to the unsubstituted compound (k₀).[3]

  • σ (Sigma): The substituent constant, which is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[4]

  • ρ (Rho): The reaction constant, which reflects the sensitivity of a particular reaction to electronic effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.[3]

While extensive tables of Hammett constants exist for a wide array of substituents, specific and universally agreed-upon σ_meta and σ_para values for the methoxymethyl group are not as readily available as for more common groups.[1][5] However, based on its known electronic properties, we can predict that both σ_meta and σ_para for the -CH₂OCH₃ group would be positive, indicating an electron-withdrawing nature. The para value would likely be slightly less positive than the meta value due to the aforementioned weak hyperconjugative donation.

To illustrate the application of the Hammett equation, consider the saponification of methyl benzoates. This reaction is known to have a positive ρ value, meaning it is accelerated by electron-withdrawing substituents that increase the electrophilicity of the carbonyl carbon.[3]

The Taft Equation: Accounting for Steric Hindrance

For ortho-substituted systems, or when steric effects are significant, the Taft equation provides a more comprehensive model: log(k/k₀) = ρσ + δE_s.[6]

  • σ (Sigma Star):* The polar substituent constant, analogous to the Hammett σ value.

  • E_s: The steric substituent constant, which quantifies the steric bulk of a group. More negative E_s values indicate greater steric hindrance.[7]

  • ρ and δ:* Reaction constants for polar and steric effects, respectively.

The methoxymethyl group is not exceptionally bulky, but its steric presence (E_s) should be considered, particularly when positioned ortho to the ester functionality, as it could hinder the approach of a nucleophile.[8]

Experimental Validation: Probing Reactivity through Saponification Kinetics

The most direct method to evaluate the electronic effect of the methoxymethyl group on benzoate ester reactivity is through kinetic studies of its saponification. Saponification, the base-mediated hydrolysis of an ester, is a well-understood reaction that is highly sensitive to the electronic environment of the carbonyl group.[9]

The BAc2 Mechanism: A Step-by-Step Look at Hydrolysis

The saponification of benzoate esters typically proceeds through a bimolecular acyl-oxygen cleavage (BAc2) mechanism.[2][10]

BAc2_Mechanism

  • Nucleophilic Attack: A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is the rate-determining step of the reaction.[11]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, negatively charged tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond.

  • Departure of the Leaving Group: This collapse results in the expulsion of the alkoxide ion (⁻OR').

  • Proton Transfer: In the final, rapid step, the strongly basic alkoxide ion deprotonates the newly formed carboxylic acid to yield a carboxylate salt and the corresponding alcohol.

The rate of this reaction is directly influenced by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring stabilize the developing negative charge in the transition state leading to the tetrahedral intermediate, thereby increasing the reaction rate. Conversely, electron-donating groups destabilize this transition state and slow down the reaction.

Experimental Protocol: Kinetic Monitoring of Saponification

A robust and reproducible method for determining the saponification rate of a methoxymethyl-substituted benzoate ester involves monitoring the disappearance of the ester or the appearance of the carboxylate product over time.

Objective: To determine the second-order rate constant for the saponification of a methoxymethyl-substituted methyl benzoate and compare it to that of unsubstituted methyl benzoate and other substituted analogues.

Materials:

  • Methyl benzoate (unsubstituted)

  • Methyl 4-(methoxymethyl)benzoate (or meta-isomer)

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • Ethanol (or other suitable solvent to ensure solubility)

  • Deionized water

  • Standardized hydrochloric acid solution (for quenching)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burettes, pipettes, and volumetric flasks

  • Stopwatch

Procedure:

  • Reaction Setup: Equilibrate separate solutions of the benzoate ester in ethanol and the sodium hydroxide solution in the constant temperature water bath.

  • Initiation of Reaction: At time t=0, rapidly mix equal volumes of the ester and NaOH solutions in a reaction vessel.

  • Sampling: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a known excess of standardized hydrochloric acid. This neutralizes the remaining NaOH.

  • Titration: Titrate the unreacted HCl in the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator.

  • Data Analysis: The concentration of the ester at each time point can be calculated from the amount of NaOH consumed. A plot of 1/[Ester] versus time will yield a straight line for a second-order reaction, with the slope being the rate constant, k.

Saponification_Workflow

Expected Results and Interpretation

Based on the predominantly electron-withdrawing inductive effect of the methoxymethyl group, it is anticipated that the rate of saponification for methyl 4-(methoxymethyl)benzoate will be faster than that of unsubstituted methyl benzoate. However, it is expected to be slower than that of a benzoate ester with a strongly electron-withdrawing group, such as a nitro group (-NO₂).

Table 1: Predicted Relative Saponification Rates of Substituted Methyl Benzoates

Substituent (para-)Hammett Constant (σ_p)Predicted Relative Rate (k_rel)Electronic Effect
-OCH₃-0.27[5]< 1Strong Donating (Resonance)
-CH₃-0.17[5]< 1Donating (Inductive/Hyperconjugation)
-H0.001Reference
-CH₂OCH₃ Positive (estimated) > 1 Weak Withdrawing (Inductive)
-Cl+0.23[5]> 1Withdrawing (Inductive)
-CN+0.66[5]>> 1Strong Withdrawing (Inductive/Resonance)
-NO₂+0.78[5]>>> 1Very Strong Withdrawing (Inductive/Resonance)

Conclusion and Broader Implications

The methoxymethyl group, while often considered a simple protecting group, possesses a nuanced electronic character that influences the reactivity of aromatic systems like benzoate esters. Its primary electron-withdrawing inductive effect, tempered by a weak electron-donating potential, leads to a modest activation of the benzoate ester towards nucleophilic attack. This understanding is critical in the fields of medicinal chemistry and process development, where fine-tuning reactivity is essential for optimizing reaction conditions, predicting metabolic stability, and designing molecules with desired biological activities. The experimental framework provided herein offers a robust methodology for quantifying these effects, enabling a more precise and predictive approach to molecular design and synthesis.

References

  • Scribd. (n.d.). 635662812862711443. Retrieved from [Link]

  • Lima, D. R., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. RSC Advances, 12(9), 5345-5356.
  • Chemistry Notes. (2016, December 26). Ester hydrolysis: Easy Introduction with 8 mechanisms. Retrieved from [Link]

  • Pihl, V., et al. (2010). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Central European Journal of Chemistry, 8(1), 137-147.
  • Slideshare. (2016, May 2). Steric parameters taft's steric factor (es). Retrieved from [Link]

  • Chen, J. Z., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
  • Mojtahedi, M. M., et al. (2010). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 54(2), 102-106.
  • Blough, B. E., et al. (2015). Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. British Journal of Pharmacology, 172(9), 2210-2221.
  • Scribd. (n.d.). Hammett Substituent Constants Table. Retrieved from [Link]

  • Wikipedia. (n.d.). Taft equation. Retrieved from [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry (2nd ed.). John Wiley & Sons.
  • Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 18 - LFER for Sterics: The Taft Parameters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. British Journal of Pharmacology, 172(9), 2210-2218.
  • Chegg. (2020, October 25). Solved Integrated Problem 20.86 The m- and p-substituted | Chegg.com. Retrieved from [Link]

  • YouTube. (2024, December 12). AAC2: Acid catalyzed Acyl Oxygen Cleavage Bimolecular. Retrieved from [Link]

  • Wired Chemist. (n.d.). Hammett Sigma Constants*. Retrieved from [Link]

  • DePauw University. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2021). Machine learning determination of new Hammett's constants for meta- and para-substituted benzoic acid derivatives employing quantum chemical atomic charge methods. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Scribd. (n.d.). Hammett Constants and Substituent Survey. Retrieved from [Link]

  • YouTube. (2020, August 21). Ester hydrolysis reactions: Acid and bade catalysed || part 4. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Wiley Online Library. (2022). Experimental Quantum Chemistry: A Hammett‐inspired Fingerprinting of Substituent Effects. ChemPhysChem, 23(12), e202200137.
  • YouTube. (2021, February 9). Saponification of methyl benzoate. Retrieved from [Link]

  • ResearchGate. (2007). Prediction of ortho substituent effect in alkaline hydrolysis of substituted phenyl benzoates in aqueous acetonitrile. Retrieved from [Link]

  • ResearchGate. (2002). Kinetic study of hydrolysis of benzoates. Part XXII.† Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Retrieved from [Link]

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Methodological & Application

Using Methyl 3-(methoxymethyl)benzoate as a building block in heterocycle synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive technical guide for using Methyl 3-(methoxymethyl)benzoate as a scaffold in the synthesis of bioactive heterocycles.

Introduction & Molecule Profile[1][2][3][4]

Methyl 3-(methoxymethyl)benzoate is a bifunctional aromatic building block characterized by a reactive methyl ester at position 1 and a chemically stable methoxymethyl ether at position 3.

  • IUPAC Name: Methyl 3-(methoxymethyl)benzoate

  • Core Scaffold: Benzene

  • Functional Handle A (Reactive): Methyl Ester (–COOCH₃). Primary site for nucleophilic attack, allowing conversion into heterocycles such as oxadiazoles, triazoles, and quinazolinones.

  • Functional Handle B (Stable/Modifiable): Methoxymethyl group (–CH₂OCH₃). This moiety acts as a lipophilic spacer. Unlike a hydroxyl group (polar, H-bond donor) or a methyl group (metabolically susceptible to oxidation), the methoxymethyl ether offers a balance of solubility and metabolic stability. It is generally stable under basic and mild acidic conditions but can be selectively cleaved (e.g., with BBr₃) to reveal a hydroxymethyl handle for late-stage diversification.

Strategic Value in Drug Design

In medicinal chemistry, this building block is frequently employed to:

  • Modulate Lipophilicity (LogP): The ether oxygen lowers LogP compared to an ethyl group while maintaining steric bulk.

  • Bioisosteric Replacement: It serves as a non-hydrogen-bond-donating surrogate for hydroxymethyl groups, improving membrane permeability.

  • Linker Construction: The meta-substitution pattern directs the geometry of the final drug candidate, often used in kinase inhibitors (e.g., p38 MAP kinase) and GPCR ligands to project the ether tail into specific hydrophobic pockets.

Synthetic Versatility & Divergent Pathways

The utility of Methyl 3-(methoxymethyl)benzoate lies in the divergent reactivity of the ester group. The following diagram illustrates the primary heterocyclic cores accessible from this starting material.

G Fig 1. Divergent synthesis of heterocycles from Methyl 3-(methoxymethyl)benzoate. Start Methyl 3-(methoxymethyl)benzoate Hydrazide 3-(Methoxymethyl)benzohydrazide Start->Hydrazide N2H4·H2O Reflux Acid 3-(Methoxymethyl)benzoic Acid Start->Acid LiOH, THF/H2O Oxadiazole 1,3,4-Oxadiazole (Bioisostere) Hydrazide->Oxadiazole R-COOH / POCl3 or T3P Triazole 1,2,4-Triazole (Solubility) Hydrazide->Triazole R-CN / K2CO3 or CS2 / N2H4 Quinazolinone Quinazolin-4(3H)-one (Kinase Scaffold) Acid->Quinazolinone Anthranilic acid coupling Benzimidazole Benzimidazole (GPCR Ligand) Acid->Benzimidazole o-Phenylenediamine coupling

Detailed Experimental Protocols

Protocol A: Synthesis of 1,3,4-Oxadiazoles (The Bioisostere Route)

This protocol converts the ester into a 2,5-disubstituted-1,3,4-oxadiazole, a common bioisostere for amide bonds in drug discovery.

Mechanism: Nucleophilic acyl substitution with hydrazine followed by cyclodehydration.

Step 1: Formation of the Hydrazide
  • Reagents: Methyl 3-(methoxymethyl)benzoate (1.0 eq), Hydrazine hydrate (5.0 eq, 80% solution), Ethanol (absolute).

  • Procedure:

    • Dissolve the ester in Ethanol (5 mL/mmol).

    • Add Hydrazine hydrate dropwise at room temperature.

    • Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for disappearance of the ester.

    • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If not, concentrate in vacuo to remove excess hydrazine and ethanol. Triturate the residue with diethyl ether to obtain 3-(methoxymethyl)benzohydrazide as a white solid.

    • Yield Target: >90%.

Step 2: Cyclization to 1,3,4-Oxadiazole

Note: Traditional POCl₃ cyclization can be harsh. We recommend a milder iodine-mediated oxidative cyclization to preserve the benzylic ether.

  • Reagents: 3-(methoxymethyl)benzohydrazide (1.0 eq), Aryl Aldehyde (1.0 eq), Iodine (I₂, 1.1 eq), Potassium Carbonate (K₂CO₃, 3.0 eq), DMSO.

  • Procedure:

    • Dissolve the hydrazide and the desired aldehyde in DMSO (3 mL/mmol). Stir at RT for 1 hour to form the intermediate hydrazone (often visible by turbidity).

    • Add K₂CO₃ followed by Iodine.[1]

    • Heat the mixture to 100°C for 2–4 hours.

    • Workup: Cool and pour into ice-water containing 5% sodium thiosulfate (to quench iodine). Extract with Ethyl Acetate.[2] Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Expert Insight: Avoid catalytic hydrogenation (H₂/Pd) for purification steps, as this will cleave the benzylic ether (–CH₂–O–CH₃) to a methyl group (–CH₃) or toluene derivative.

Protocol B: Synthesis of Quinazolin-4(3H)-ones (The Kinase Scaffold)

This protocol utilizes the benzoate core to form the "C-2 Aryl" substituent of a quinazolinone, a privileged scaffold in kinase inhibitors (e.g., Idelalisib analogs).

Step 1: Hydrolysis to Acid
  • Reagents: Methyl 3-(methoxymethyl)benzoate, LiOH (2.0 eq), THF/Water (3:1).

  • Procedure: Stir at RT for 2 hours. Acidify with 1M HCl to pH 3. Extract with EtOAc to yield 3-(methoxymethyl)benzoic acid .

Step 2: One-Pot Cyclization with Anthranilamide
  • Reagents: 3-(methoxymethyl)benzoic acid (1.0 eq), Anthranilamide (1.0 eq), Sodium Metabisulfite (Na₂S₂O₅, 2.0 eq), DMF.

  • Procedure:

    • Dissolve the acid and anthranilamide in DMF.

    • Add Na₂S₂O₅ (oxidant/dehydrating agent).

    • Reflux at 120°C for 6–8 hours.

    • Workup: Pour into water. The product, 2-(3-(methoxymethyl)phenyl)quinazolin-4(3H)-one , usually precipitates. Filter and recrystallize from Ethanol.[3][4]

Analytical Data Summary (Expected)

Functional Group1H NMR Signal (CDCl₃, δ ppm)Diagnostic Feature
Ar-CH₂-O- 4.45 – 4.55 (Singlet, 2H)Benzylic protons; key indicator of intact ether.
-O-CH₃ 3.35 – 3.45 (Singlet, 3H)Methoxy protons; sharp singlet.
-COOCH₃ 3.90 (Singlet, 3H)Disappears upon hydrolysis or hydrazinolysis.
Oxadiazole C-H ~8.5 – 9.0 (Singlet)Only present in 1,3,4-oxadiazole products.

Troubleshooting & Optimization

Issue: Cleavage of the Methoxymethyl Ether
  • Symptom: Loss of the -OCH₃ signal in NMR; appearance of -CH₂OH (broad singlet) or -CH₂Br.

  • Cause: Use of strong Lewis acids (BBr₃, AlCl₃) or harsh acidic conditions (conc. HI/HBr) during cyclization.

  • Solution: Use T3P (Propylphosphonic anhydride) as the cyclization agent for amides/hydrazides. It operates under mild conditions and preserves sensitive ethers.

Issue: Low Yield in Hydrazide Formation
  • Symptom: Incomplete conversion of ester.

  • Cause: Steric hindrance or old hydrazine hydrate.

  • Solution: Use n-Butanol as solvent (higher boiling point, 117°C) instead of ethanol to drive the reaction.

References

  • PubChem. 3-(methoxymethyl)benzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,4-Oxadiazoles. (General protocols for oxidative cyclization of hydrazides). [Link]

  • Bhat, et al. Synthesis and Biological Activity of 1,3,4-Oxadiazoles. (Protocol for Iodine/K2CO3 cyclization).[1] Molecules, 2022.[5] [Link]

  • NIST WebBook. Benzoic acid, 3-methoxy-, methyl ester (Analogous ester reactivity data).[Link]

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Catalytic hydrogenation techniques involving Methyl 3-(methoxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Catalytic Hydrogenation Strategies for Methyl 3-(methoxymethyl)benzoate

Executive Summary

Methyl 3-(methoxymethyl)benzoate presents a classic chemo-selectivity challenge in catalytic hydrogenation. The molecule contains two distinct reactive centers susceptible to reduction:

  • The Aromatic Ring: Reduction yields the cyclohexane derivative (Methyl 3-(methoxymethyl)cyclohexanecarboxylate).

  • The Benzylic Ether (-CH₂OCH₃): Susceptible to hydrogenolysis (C-O bond cleavage), yielding methyl 3-methylbenzoate and methanol.

This guide provides two distinct protocols. Protocol A prioritizes ring saturation while preserving the methoxymethyl group (using Rh/Ru catalysts). Protocol B focuses on selective hydrogenolysis (using Pd catalysts) for deprotection or structural modification.

Chemical Context & Chemo-selectivity Analysis

The choice of catalyst metal is the primary determinant of the reaction pathway.

  • Palladium (Pd): Highly active for hydrogenolysis of benzylic C-O bonds. Using Pd/C will typically cleave the methoxymethyl group before or during ring reduction, leading to a mixture of toluene derivatives.

  • Rhodium (Rh) & Ruthenium (Ru): These metals exhibit high activity for aromatic ring hydrogenation under mild to moderate pressures but possess poor hydrogenolysis activity. They are the catalysts of choice for preserving the ether functionality.

  • Platinum (Pt): Intermediate behavior; often requires acidic conditions for ring reduction, which may inadvertently promote ether cleavage.

Reaction Pathway Diagram

ReactionPathways Substrate Methyl 3-(methoxymethyl)benzoate (Starting Material) Cyclohexane Methyl 3-(methoxymethyl) cyclohexanecarboxylate (Target: Ring Saturation) Substrate->Cyclohexane Path A: Rh/C or Ru/C (Ether Retention) TolueneDeriv Methyl 3-methylbenzoate (+ Methanol) Substrate->TolueneDeriv Path B: Pd/C (Hydrogenolysis) CompleteRed Methyl 3-methyl cyclohexanecarboxylate Cyclohexane->CompleteRed Harsh Conditions TolueneDeriv->CompleteRed Over-reduction

Figure 1: Chemo-selectivity pathways dependent on catalyst choice.[1] Path A (Green) preserves the ether; Path B (Red) cleaves it.

Catalyst & Solvent Selection Matrix

Catalyst SystemPrimary OutcomeSelectivity (Ring:Ether)Recommended SolventPressure Req.
5% Rh/C Ring Saturation High (>95:5)Methanol, THF10–50 bar
5% Ru/C Ring Saturation High (>90:10)Water/Alcohol mix50–100 bar
10% Pd/C Hydrogenolysis Low (0:100)Ethanol, AcOH1–5 bar
PtO₂ (Adams) Mixed/VariableModerateAcetic Acid3–10 bar

Critical Solvent Note: Always use Methanol (MeOH) when hydrogenating methyl esters to prevent transesterification (e.g., using Ethanol could yield the Ethyl ester).

Detailed Experimental Protocols

Protocol A: Ring Saturation (Ether Retention)

Target Product: Methyl 3-(methoxymethyl)cyclohexanecarboxylate Objective: Reduce the aromatic ring to a cyclohexane ring without cleaving the benzylic ether.

Materials:

  • Substrate: Methyl 3-(methoxymethyl)benzoate (CAS 1515-87-3)[2][3]

  • Catalyst: 5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Alumina (Ru/Al₂O₃)

  • Solvent: Anhydrous Methanol (Grade: HPLC)

  • Equipment: High-pressure autoclave (e.g., Parr reactor)

Step-by-Step Methodology:

  • Preparation: In a glovebox or well-ventilated hood, weigh the substrate (1.0 eq) and suspend the catalyst (5-10 wt% loading relative to substrate) in Methanol (0.1 M concentration).

    • Note: Rhodium is expensive; 5 wt% is a standard starting point for optimization.

  • Loading: Transfer the slurry to the autoclave liner. Ensure the vessel is clean and free of trace acids (which catalyze ether cleavage).

  • Purging: Seal the reactor. Purge with Nitrogen (3x, 10 bar) to remove oxygen, then purge with Hydrogen (3x, 10 bar).

  • Reaction: Pressurize to 20–30 bar H₂ . Heat to 40–50°C . Stir vigorously (>800 RPM) to eliminate mass transfer limitations.

    • Monitoring: The reaction typically takes 4–12 hours. Monitor H₂ uptake curve if available.

  • Work-up: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst). Rinse with Methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The product is likely a mixture of cis/trans isomers.

Protocol B: Selective Hydrogenolysis (Deprotection)

Target Product: Methyl 3-methylbenzoate Objective: Cleave the methoxymethyl group to a methyl group (or hydroxymethyl if conditions vary, but usually methyl under standard hydrogenolysis).

Materials:

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Solvent: Methanol (with optional 1% Acetic Acid to accelerate cleavage)

  • Equipment: Standard hydrogenation shaker (Parr) or balloon (if scale permits).

Step-by-Step Methodology:

  • Preparation: Dissolve substrate in Methanol. Add 10% Pd/C (10 wt% loading).

  • Reaction: Expose to H₂ at 1–3 bar (Atmospheric to mild pressure) at Room Temperature (25°C) .

  • Mechanism: Pd inserts into the benzylic C-O bond. The low pressure prevents significant ring hydrogenation.

  • Work-up: Filter through Celite. Neutralize if acid was used. Concentrate.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must distinguish between the starting material, the ring-reduced product, and the hydrogenolysis product.

FeatureStarting MaterialProduct A (Ring Saturation)Product B (Hydrogenolysis)
1H NMR (Aromatic Region) Signals at 7.0–8.0 ppmAbsent (Shifted to 1.0–2.5 ppm)Signals at 7.0–8.0 ppm
1H NMR (Benzylic -CH₂-) Singlet ~4.5 ppmMultiplet/Shifted (still present)Absent (becomes Methyl ~2.3 ppm)
GC-MS (Molecular Ion) M+ = 180M+ = 186 (+6H)M+ = 150 (Loss of -OCH3 + 2H)

Troubleshooting & Optimization

  • Issue: Incomplete Ring Reduction.

    • Solution: Increase pressure (up to 50 bar) or switch from Rh/C to Ru/C (Ru often requires water/alcohol mixtures for peak activity).

  • Issue: Ether Cleavage Observed in Protocol A.

    • Solution: Ensure the reaction is strictly neutral. Trace HCl or Acetic acid promotes cleavage. Add a buffer (e.g., trace Sodium Acetate) to the Rh/C reaction to suppress acidity.

  • Issue: Transesterification.

    • Solution: Confirm solvent matches the ester group (Methanol for Methyl esters).

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Perosa, A., Tundo, P., & Zinovyev, S. (2002).[1] Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry, 4, 492-494.[1] [Link]

  • Ma, J., et al. (2015). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Journal of Supercritical Fluids. (Comparison of Rh/C activity vs Pd/C). [Link]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for benzyl ether stability/cleavage conditions).

Sources

Troubleshooting & Optimization

Troubleshooting low yields in the esterification of 3-(methoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Esterification of 3-(methoxymethyl)benzoic Acid

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to providing in-depth guidance for the esterification of 3-(methoxymethyl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges, particularly low yields, during this synthesis. The following troubleshooting guides and FAQs are structured to address specific experimental issues, grounded in mechanistic principles and practical, field-proven solutions.

Section 1: Frequently Asked Questions - Core Concepts

This section addresses fundamental questions regarding the Fischer-Speier esterification, the most common method for this transformation. Understanding these principles is the first step in effective troubleshooting.

Q1: Why is the Fischer esterification of 3-(methoxymethyl)benzoic acid a reversible reaction, and what are the implications for my product yield?

A1: The Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol to form an ester and water.[1] The mechanism involves a series of reversible proton transfer and nucleophilic addition-elimination steps.[2] The overall equilibrium is shown below:

3-(methoxymethyl)benzoic acid + Methanol ⇌ Methyl 3-(methoxymethyl)benzoate + Water

The implication of this equilibrium is that the reaction will not proceed to 100% completion on its own.[3] As the product ester and water are formed, the reverse reaction—acid-catalyzed hydrolysis—begins to occur.[4] To achieve a high yield, the equilibrium must be actively shifted toward the products. This is a direct application of Le Châtelier's Principle.[5]

Q2: A strong acid catalyst like sulfuric acid (H₂SO₄) is typically used. Why is the inherent acidity of the benzoic acid derivative not sufficient?

A2: While 3-(methoxymethyl)benzoic acid is an acid, it is a relatively weak one. A strong acid catalyst, such as H₂SO₄ or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid.[5][6] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (e.g., methanol).[2][7] Without a strong acid catalyst, the reaction rate is impractically slow.[1]

Q3: Does the methoxymethyl group on the benzene ring present any specific challenges for this reaction?

A3: The 3-(methoxymethyl) group is an electron-donating group by induction, which has a negligible electronic effect on the reactivity of the distant carboxyl group. Sterically, its placement at the meta-position does not significantly hinder the approach of the alcohol to the carboxyl group. Generally, this substrate behaves similarly to other substituted benzoic acids under standard Fischer esterification conditions.[8] However, under excessively harsh acidic conditions or prolonged heating, there is a remote possibility of acid-catalyzed cleavage of the methoxymethyl ether, though this is not a common side reaction.

Section 2: Troubleshooting Guide - Diagnosing and Solving Low Yields

This guide is structured in a problem-and-solution format to address specific experimental observations.

Problem Cluster 1: Low Conversion of Starting Material

Q4: My reaction has run for several hours, but TLC or GC analysis shows a large amount of unreacted 3-(methoxymethyl)benzoic acid. What are the most likely causes?

A4: This is one of the most common issues and typically points to problems with the reaction equilibrium or kinetics.

Possible Cause 1: Equilibrium Not Shifted in Favor of Products The presence of water, a byproduct, is the primary driver of the reverse reaction (ester hydrolysis).[9] To achieve high conversion, you must actively remove water or use a large excess of one reactant.

  • Solution A: Use a Large Excess of Alcohol. The most straightforward method is to use the alcohol (e.g., methanol) as the reaction solvent.[10] Using a 10-fold or greater excess of the alcohol can drive the reaction to high conversion.[2]

  • Solution B: Remove Water as it Forms. For higher-boiling alcohols, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove water as it is formed, effectively shutting down the reverse reaction.[2][11]

Possible Cause 2: Inactive or Insufficient Catalyst The acid catalyst is crucial for activating the carboxylic acid.

  • Solution: Ensure you are using a sufficient catalytic amount, typically 1-5 mol% of a strong acid like concentrated H₂SO₄.[12] If your sulfuric acid is old, it may have absorbed atmospheric moisture, reducing its effectiveness. Use a fresh bottle if in doubt.

Possible Cause 3: Presence of Water in Reagents Starting the reaction with water present will immediately inhibit the forward reaction.

  • Solution: Use anhydrous grade alcohol and ensure your 3-(methoxymethyl)benzoic acid is dry. Glassware should be oven- or flame-dried before use.

Possible Cause 4: Suboptimal Reaction Temperature Esterification reactions require thermal energy to proceed at a reasonable rate.

  • Solution: Ensure the reaction mixture is heated to a steady reflux.[11] For methanol, this is approximately 65 °C. Insufficient heating will lead to a very slow reaction rate.

The following diagram outlines a logical workflow for troubleshooting low conversion issues.

G start Low Conversion Observed (High Starting Material) check_equilibrium How is equilibrium being shifted? start->check_equilibrium excess_alcohol Using large excess of alcohol? check_equilibrium->excess_alcohol Method? dean_stark Using Dean-Stark trap? excess_alcohol->dean_stark No check_reagents Are reagents and glassware anhydrous? excess_alcohol->check_reagents Yes dean_stark->check_reagents Yes solution_shift Implement Equilibrium Shift: - Use alcohol as solvent - Use Dean-Stark trap dean_stark->solution_shift No water_present Water present? check_reagents->water_present check_catalyst Is catalyst amount correct and active? water_present->check_catalyst No solution_dry Dry all reagents and glassware. Use anhydrous solvents. water_present->solution_dry Yes catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_temp Is reaction at reflux temperature? catalyst_ok->check_temp Yes solution_catalyst Use 1-5 mol% of fresh, concentrated acid catalyst. catalyst_ok->solution_catalyst No temp_ok Temp OK? check_temp->temp_ok solution_temp Increase heating to achieve and maintain reflux. temp_ok->solution_temp No end_node Re-run reaction and monitor temp_ok->end_node Yes, all conditions met. Consider extended reaction time. solution_shift->end_node solution_dry->end_node solution_catalyst->end_node solution_temp->end_node G RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Acid [R-C(OH)₂]⁺ RCOOH->Protonated_RCOOH + H⁺ (Catalyst) Protonated_RCOOH->RCOOH - H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH Tetrahedral_Intermediate->Protonated_RCOOH - R'-OH Protonated_Ester_Intermediate Protonated Ester [R-C(OH)(OR')]⁺ Tetrahedral_Intermediate->Protonated_Ester_Intermediate - H₂O (Equilibrium Step) Protonated_Ester_Intermediate->Tetrahedral_Intermediate + H₂O Ester Ester (R-COOR') Protonated_Ester_Intermediate->Ester - H⁺ (Catalyst Regen.) Ester->Protonated_Ester_Intermediate + H⁺ H_plus H⁺ ROH Alcohol (R'-OH) H2O H₂O

Sources

Removing unreacted starting materials from Methyl 3-(methoxymethyl)benzoate crude

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 3-(methoxymethyl)benzoate

This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the purification of crude Methyl 3-(methoxymethyl)benzoate. We will address common challenges encountered during the removal of unreacted starting materials, offering troubleshooting solutions and detailed experimental protocols grounded in established chemical principles.

Identifying Potential Contaminants

The most common synthetic route to Methyl 3-(methoxymethyl)benzoate is a Williamson ether synthesis. This involves the reaction of Methyl 3-(bromomethyl)benzoate with sodium methoxide (NaOMe) in a solvent like methanol (MeOH).

Therefore, a typical crude reaction mixture will contain:

  • Product: Methyl 3-(methoxymethyl)benzoate

  • Unreacted Starting Materials: Methyl 3-(bromomethyl)benzoate, Sodium Methoxide

  • Solvent: Methanol

  • Byproduct: Sodium Bromide (NaBr)

Understanding the distinct physical properties of these components is critical for designing an effective purification strategy.

Table 1: Physicochemical Properties of Reaction Components

CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
Methyl 3-(methoxymethyl)benzoate (Product)180.20~230-240 (est. at 760 mmHg)LiquidSoluble in organic solvents (EtOAc, CH₂Cl₂); Insoluble in water.
Methyl 3-(bromomethyl)benzoate (Starting Material)229.07112-114 @ 3 mmHg[1]41-47[1]Soluble in organic solvents; Insoluble in water.
Sodium Methoxide (Starting Material)Na⁺ ⁻OCH₃54.02DecomposesDecomposesReacts with water; Soluble in methanol.[2]
Methanol (Solvent)CH₃OH32.0464.7-97.6Miscible with water and many organic solvents.
Sodium Bromide (Byproduct)NaBr102.891396747Soluble in water; Insoluble in most organic solvents.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q: My crude ¹H NMR spectrum shows signals for both my product and the starting Methyl 3-(bromomethyl)benzoate. How can I separate them effectively?

A: This is the most common purification challenge. The structural similarity between the starting material and the product makes simple distillation impractical due to likely close boiling points at atmospheric pressure. The two most effective methods are:

  • Flash Column Chromatography: This is the recommended method. The polarity difference between the benzylic bromide (less polar) and the benzylic ether (more polar) is sufficient for separation on silica gel.[3] Start with a non-polar eluent system, such as 5% ethyl acetate in hexanes, and gradually increase the polarity. The starting bromide will elute first. Monitor the fractions by Thin-Layer Chromatography (TLC) to identify the pure product.[4]

  • Vacuum Fractional Distillation: This is a viable alternative if you have the proper equipment. Given the high boiling points, distillation must be performed under high vacuum. A fractionating column is necessary to achieve separation. This method is more suitable for larger scale purifications (>10 g).

Q: After adding water to my reaction, the aqueous layer is still strongly basic (pH > 10). What should I do?

A: This indicates an excess of unreacted sodium methoxide. It is crucial to neutralize this strong base to prevent potential side reactions, such as hydrolysis of your ester product.

  • Cause: Insufficient quenching agent was used, or the quenching was performed too quickly, leading to poor mixing.

  • Solution: Cool the mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) until the pH of the aqueous layer is neutral (pH ≈ 7).[5] NH₄Cl is a weak acid that will safely neutralize the methoxide without being acidic enough to harm the product.[5] Do not use strong acids, as they can promote ester hydrolysis.

Q: During the liquid-liquid extraction, a thick white layer formed between the organic and aqueous phases that won't separate. What is this and how do I resolve it?

A: You have formed an emulsion.[6] Emulsions are common when organic solutions containing salts are shaken too vigorously with an aqueous phase.

  • Cause: Vigorous shaking creates fine droplets of one solvent suspended in the other, stabilized by impurities.

  • Solutions:

    • Patience: Let the separatory funnel stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

    • Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and polarity of the aqueous layer, helping to break up the emulsion.

    • Filtration: For persistent emulsions, you can pass the entire mixture through a pad of Celite or glass wool. This can help to coalesce the suspended droplets.

Frequently Asked Questions (FAQs)

Q: What is the very first step I should take to begin purifying my crude reaction mixture?

A: The first step is to safely quench the highly reactive sodium methoxide.[2][7] This is typically done by slowly adding the crude reaction mixture (which is in methanol) to a beaker of cold water or a saturated aqueous solution of NH₄Cl with stirring.[5][8] This neutralizes the base and dissolves the sodium bromide byproduct.

Q: Which analytical technique is best for monitoring the progress of my purification?

A: For flash column chromatography, Thin-Layer Chromatography (TLC) is indispensable.[4] It allows you to quickly check the composition of each collected fraction. For distillation, Gas Chromatography (GC) is the ideal method to assess the purity of the collected fractions.

Q: Can I just use a rotary evaporator to remove the unreacted Methyl 3-(bromomethyl)benzoate?

A: No. A rotary evaporator is designed to remove volatile solvents from non-volatile solutes. Both your product and the starting material are high-boiling compounds and will not be removed by a standard rotary evaporator. Attempting to do so by applying high heat and vacuum will likely result in co-distillation or decomposition.

Detailed Purification Protocols

Protocol 1: Aqueous Workup via Liquid-Liquid Extraction

This protocol is designed to neutralize excess base and remove water-soluble impurities like sodium methoxide and sodium bromide.

Step-by-Step Methodology:

  • Quenching: Cool the crude reaction mixture in an ice-water bath. In a separate flask, prepare a volume of saturated aqueous ammonium chloride (NH₄Cl) approximately 5-10 times the volume of your reaction mixture. Slowly, and with vigorous stirring, add the crude reaction mixture to the NH₄Cl solution.[5]

  • Solvent Removal: Transfer the quenched mixture to a round-bottom flask and remove the bulk of the methanol using a rotary evaporator. This will often result in an aqueous slurry.

  • Extraction: Transfer the aqueous slurry to a separatory funnel. Add an organic solvent in which your product is soluble but water is not (e.g., ethyl acetate or dichloromethane).[9][10][11] Use a volume roughly equal to the aqueous layer.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake gently for 30-60 seconds, venting periodically.[6]

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate.[12]

  • Collection: Drain the lower (aqueous) layer and set it aside. Drain the upper (organic) layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 3-6) two more times with fresh organic solvent to maximize product recovery.

  • Combine & Dry: Combine all the organic extracts. Dry the solution over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, now free of water-soluble impurities.

G cluster_start Initial Workup cluster_lle Liquid-Liquid Extraction cluster_finish Final Steps start Crude Reaction Mixture (Product, SM, NaOMe, NaBr in MeOH) quench 1. Quench with aq. NH4Cl start->quench rotovap 2. Remove MeOH via Rotovap quench->rotovap add_solvent 3. Add EtOAc & Water to Separatory Funnel rotovap->add_solvent separate 4. Shake, Vent, Separate Layers organic_layer Organic Layer (Product, SM) separate->organic_layer Collect aqueous_layer Aqueous Layer (NaBr, Salts) separate->aqueous_layer Discard/Re-extract dry 5. Dry Organic Layer (e.g., Na2SO4) organic_layer->dry concentrate 6. Filter & Concentrate dry->concentrate crude_product Crude Product for Chromatography concentrate->crude_product

Caption: Workflow for the aqueous workup of Methyl 3-(methoxymethyl)benzoate.

Protocol 2: Purification by Flash Column Chromatography

This protocol separates the target product from the structurally similar starting material, Methyl 3-(bromomethyl)benzoate.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude material on a TLC plate. Develop the plate in various ratios of ethyl acetate and hexanes (e.g., 5%, 10%, 20% EtOAc/Hex). The ideal system will show good separation between the product and starting material spots, with the product having an Rf value of ~0.3.

  • Column Packing: Prepare a flash chromatography column with silica gel, packing it using the initial, low-polarity eluent (e.g., 5% EtOAc/Hex).

  • Sample Loading: Dissolve your crude product from Protocol 1 in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

  • Elution: Begin running the column with the low-polarity eluent. The less polar Methyl 3-(bromomethyl)benzoate will travel down the column faster.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution progress by TLC.

  • Gradient Elution (Optional): If the product is slow to elute, you can gradually increase the polarity of the eluent (e.g., from 5% to 10% EtOAc/Hex) to speed up its movement down the column.

  • Combine & Concentrate: Once TLC analysis confirms which fractions contain your pure product, combine them in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Analysis: Obtain a final weight and characterize the purified product by NMR or GC-MS to confirm its identity and purity.

G cluster_fractions Fraction Collection & Analysis start Crude Product (Dissolved in minimal solvent) load Load onto Silica Column start->load elute_sm Elute with low polarity solvent (e.g., 5% EtOAc/Hex) load->elute_sm collect_sm Fractions 1-N: Contain Starting Material (Methyl 3-(bromomethyl)benzoate) elute_sm->collect_sm collect_product Fractions N+1 - M: Contain Pure Product (Methyl 3-(methoxymethyl)benzoate) elute_sm->collect_product tlc Monitor fractions by TLC collect_sm->tlc collect_product->tlc combine Combine Pure Fractions tlc->combine Identify pure fractions concentrate Concentrate via Rotovap combine->concentrate final_product Pure Methyl 3-(methoxymethyl)benzoate concentrate->final_product

Caption: Separation of product from starting material via flash chromatography.

References

  • XCHEMI. (n.d.). How to quench sodium methoxide? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sodium Methoxide. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information for "Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes". (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: Liquid-Liquid Extraction. Retrieved from [Link]

  • University of Leeds - Chemistry Laboratories. (2022, January 31). Theory video - S104 Esterification. YouTube. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Methyl 3-methoxybenzoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 3-methyl benzoate. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Extraction - Concept. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • The Sarpong Group. (2016, August 31). Quenching of Self-Heating Substances and Mixtures. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]

  • ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]

Sources

Resolving stability issues of Methyl 3-(methoxymethyl)benzoate under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, chemists, and drug development professionals working with Methyl 3-(methoxymethyl)benzoate. This molecule possesses two key functional groups—a methyl ester and a methoxymethyl (MOM) ether—both of which can exhibit lability under acidic conditions. Understanding the distinct degradation pathways is crucial for maintaining compound integrity during synthesis, purification, formulation, and analysis. This center provides in-depth FAQs, troubleshooting workflows, and validated experimental protocols to diagnose and resolve stability issues, ensuring the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs) - Understanding the Stability Profile

Q1: My assay results for Methyl 3-(methoxymethyl)benzoate are inconsistent when using an acidic mobile phase for HPLC. What could be the cause?

Inconsistent assay values under acidic conditions strongly suggest on-column or pre-analysis degradation of your compound. Methyl 3-(methoxymethyl)benzoate has two acid-labile sites:

  • The Methyl Ester: Susceptible to acid-catalyzed hydrolysis, which converts the ester into a carboxylic acid and methanol.

  • The Methoxymethyl (MOM) Ether: This group is an acetal, which is notoriously unstable at low pH (typically below pH 4) and can be cleaved to reveal a primary alcohol.[1][2]

The acidic mobile phase can catalyze one or both of these degradation reactions, leading to a decrease in the peak area of the parent compound and the appearance of new impurity peaks.

Q2: Which functional group is more likely to degrade first under acidic conditions: the ester or the MOM ether?

While the kinetics are highly dependent on the specific conditions (e.g., acid concentration, temperature, solvent), the MOM ether is generally more susceptible to acid-catalyzed cleavage than the methyl ester.[1][3] MOM ethers, being acetals, are designed as protecting groups that are readily removed with mild acid, often at room temperature.[4] Ester hydrolysis, while also acid-catalyzed, typically requires more forcing conditions, such as elevated temperatures or stronger acid concentrations, to proceed at a significant rate. Therefore, under typical reversed-phase HPLC conditions with a mildly acidic mobile phase (e.g., 0.1% TFA or formic acid), cleavage of the MOM ether is the more probable initial degradation event.

Q3: What are the potential degradation products I should look for?

There are three primary degradation products to consider, depending on which functional group reacts:

  • From MOM Ether Cleavage: Methyl 3-(hydroxymethyl)benzoate.

  • From Ester Hydrolysis: 3-(Methoxymethyl)benzoic acid.

  • From Double Degradation: 3-(Hydroxymethyl)benzoic acid (also known as 3-carboxybenzyl alcohol).

Identifying which of these products is forming is the key to diagnosing the stability issue.

Q4: How can I prevent degradation during my experiments?

The primary strategy is to avoid strongly acidic conditions.

  • For HPLC Analysis: If possible, use a mobile phase with a pH greater than 4. If acidity is required for good chromatography, use the mildest effective acid (e.g., formic acid over trifluoroacetic acid), keep the temperature controlled (avoid elevated temperatures), and minimize the time the sample spends in the autosampler.

  • For Chemical Reactions: If your reaction requires an acidic environment, consider using milder Lewis acids or carefully controlled amounts of Brønsted acids at low temperatures.[5] If the stability of Methyl 3-(methoxymethyl)benzoate is a persistent issue, an alternative synthetic route or a more robust protecting group may be necessary.

Troubleshooting Guide: Diagnosing Compound Degradation

This section provides a systematic approach to identifying and resolving stability issues encountered during experimental work.

Issue: Loss of parent compound and appearance of new peaks in chromatogram.

This is the classic symptom of compound degradation. The goal is to determine the degradation pathway and implement a solution.

Troubleshooting Workflow

G cluster_analysis Step 1: Identify Degradation Product(s) cluster_pathway Step 2: Determine Degradation Pathway cluster_solution Step 3: Implement Solution start Start: Observe Degradation (Loss of Parent, New Peaks) exp_setup Incubate Compound in Acidic Solution (e.g., 0.1 M HCl) Analyze by LC-MS start->exp_setup ms_analysis Analyze Mass Spectrum of New Peak(s) exp_setup->ms_analysis Run Experiment path_ether Pathway A: MOM Ether Cleavage Product: Methyl 3-(hydroxymethyl)benzoate (Mass = 166.17 g/mol) ms_analysis->path_ether Mass matches parent? (Isomers) path_ester Pathway B: Ester Hydrolysis Product: 3-(Methoxymethyl)benzoic acid (Mass = 166.17 g/mol) ms_analysis->path_ester Mass matches parent? (Isomers) path_double Pathway C: Double Degradation Product: 3-(Hydroxymethyl)benzoic acid (Mass = 152.15 g/mol) ms_analysis->path_double Mass = Parent - 14 Da? sol_hplc For HPLC: Use pH > 4 Mobile Phase or Milder Acid (Formic) path_ether->sol_hplc sol_reaction For Reactions: Use Milder Acidic Reagents or Lower Temperature path_ether->sol_reaction sol_reformulate For Formulation: Use Buffers in the pH 5-8 Range path_ether->sol_reformulate path_ester->sol_hplc path_ester->sol_reaction path_ester->sol_reformulate path_double->sol_hplc path_double->sol_reaction path_double->sol_reformulate

Caption: A workflow for diagnosing and resolving degradation.

Mechanistic Insight: Why Does Degradation Occur?

Understanding the chemical mechanisms of degradation is key to preventing it. Both pathways are initiated by the protonation of an oxygen atom.

Pathway A: Acid-Catalyzed Cleavage of the MOM Ether

The MOM ether acts as an acetal. The reaction proceeds via an SN1-type mechanism.

  • Protonation: One of the ether oxygens is protonated by an acid (H-A), creating a good leaving group.

  • Carbocation Formation: The C-O bond cleaves to form a resonance-stabilized oxonium ion and methanol.

  • Hemiacetal Formation: The oxonium ion is attacked by water to form a hemiacetal.

  • Decomposition: The unstable hemiacetal rapidly decomposes to yield the final alcohol product and formaldehyde.

MOM Ether Cleavage Mechanism

G start_mol Methyl 3-(methoxymethyl)benzoate protonated Protonated Ether (Oxonium Ion Intermediate) start_mol->protonated 1. Protonation acid H-A carbocation Resonance-Stabilized Oxonium Ion + CH₃OH protonated->carbocation 2. Cleavage hemiacetal Hemiacetal Intermediate carbocation->hemiacetal 3. H₂O Attack final_product Methyl 3-(hydroxymethyl)benzoate hemiacetal->final_product 4. Decomposition formaldehyde CH₂O hemiacetal->formaldehyde

Caption: Acid-catalyzed cleavage of the MOM ether group.

Pathway B: Acid-Catalyzed Hydrolysis of the Methyl Ester

This is a reversible nucleophilic acyl substitution reaction.

  • Protonation: The carbonyl oxygen of the ester is protonated, activating the carbonyl carbon towards nucleophilic attack.

  • Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group, turning it into a good leaving group (methanol).

  • Elimination: The tetrahedral intermediate collapses, eliminating methanol and regenerating the carbonyl group, yielding the carboxylic acid product.

Experimental Protocols

Protocol 1: Forced Degradation Study to Confirm Degradation Pathway

Objective: To intentionally degrade the compound under controlled acidic conditions to generate and identify degradation products, confirming the stability-indicating nature of the analytical method.[6]

Materials:

  • Methyl 3-(methoxymethyl)benzoate

  • Methanol (HPLC grade)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • HPLC or UPLC system with UV and MS detectors

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • pH meter[7]

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of Methyl 3-(methoxymethyl)benzoate in methanol.

  • Sample Preparation:

    • Acid Degradation Sample: In a clean vial, mix 1.0 mL of the stock solution with 1.0 mL of 0.1 M HCl.

    • Control Sample: In a separate vial, mix 1.0 mL of the stock solution with 1.0 mL of deionized water.

  • Incubation: Place both vials in a water bath or heating block at 60°C.

  • Time-Point Sampling: Withdraw 100 µL aliquots from each vial at T=0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately neutralize the acidic aliquots by adding an equimolar amount of 0.1 M NaOH (e.g., 100 µL). For the control, add 100 µL of water.

  • Dilution: Dilute the quenched aliquots to a final concentration of approximately 20 µg/mL using a 50:50 water:acetonitrile mobile phase.

  • Analysis: Analyze all samples by LC-MS.

Data Analysis:

  • Monitor the peak area of the parent compound over time in both the acid and control samples.

  • Search the mass spectrometry data for ions corresponding to the predicted degradation products:

    • Methyl 3-(hydroxymethyl)benzoate: [M+H]⁺ = 167.07

    • 3-(Methoxymethyl)benzoic acid: [M+H]⁺ = 167.07; [M-H]⁻ = 165.05

    • 3-(Hydroxymethyl)benzoic acid: [M+H]⁺ = 153.05; [M-H]⁻ = 151.04

  • The appearance and growth of a new peak with a corresponding mass will confirm the degradation pathway.

Protocol 2: pH Profile Stability Study

Objective: To determine the stability of the compound across a range of pH values to identify a safe pH range for handling, formulation, and analysis.[8]

Materials:

  • As in Protocol 1.

  • Standard buffer solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8).[8]

Procedure:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution in a non-buffered solvent like acetonitrile or methanol.

  • Sample Preparation: Prepare a series of vials containing buffers at pH 2, 3, 4, 5, 6, 7, and 8. Spike a small volume of the stock solution into each buffer to achieve a final concentration of ~50 µg/mL. Ensure the volume of organic solvent from the stock is minimal (<5%) to not affect the buffer pH.

  • Incubation: Store the vials at a controlled temperature (e.g., 40°C) and protect from light.

  • Time-Point Sampling: At T=0, 24, 48, and 72 hours, take an aliquot from each vial.

  • Analysis: Analyze each sample directly by a validated stability-indicating HPLC-UV method.[9]

  • Data Analysis: Plot the percentage of the parent compound remaining against time for each pH value. Calculate the degradation rate constant (k) and half-life (t₁/₂) at each pH to generate a pH-rate profile.

pH Stability Study Workflow

G cluster_sampling 5. Sampling prep_stock 1. Prepare 1 mg/mL Stock Solution spike 3. Spike Stock into Buffers (Final Conc. ~50 µg/mL) prep_stock->spike prep_buffers 2. Prepare Buffers (pH 2 to 8) prep_buffers->spike incubate 4. Incubate at 40°C (Protected from Light) spike->incubate t0 T = 0 hr incubate->t0 t24 T = 24 hr incubate->t24 t48 T = 48 hr incubate->t48 t72 T = 72 hr incubate->t72 analyze 6. Analyze All Samples by HPLC-UV t0->analyze t24->analyze t48->analyze t72->analyze plot 7. Plot % Remaining vs. Time for each pH analyze->plot

Caption: Protocol for determining pH-dependent stability.

Data Summary

The following table summarizes the expected outcomes from stability studies, linking observations to the underlying chemical cause.

ObservationMost Probable CauseRecommended Action
Rapid degradation at pH < 4; new peak has same mass as parent.MOM Ether Cleavage Maintain solution pH ≥ 4. Use milder acids for synthesis/analysis.
Slow degradation at low pH, accelerated by heat; new peak has same mass.Ester Hydrolysis Avoid prolonged heating in acidic media. Buffer solutions to pH > 5.
Degradation observed; new peak has mass of parent minus 14 Da.Double Degradation Strictly avoid acidic conditions, especially with heating.
No significant degradation observed between pH 4-12.Compound is Stable No action needed. Compound is robust in this pH range.[1]

References

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. AdiChemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Methoxymethyl Ether. Ataman Kimya. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protective Groups. Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). MOM Ethers. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Wikipedia. Retrieved from [Link]

  • da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Pharmaceutical and Biomedical Analysis, 209, 114511.
  • ResearchGate. (2024). How to determine pH stability of an organic compound?. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. Retrieved from [Link]

  • Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Organic Chemistry Portal. Retrieved from [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Chromatographic separations of aromatic carboxylic acids. Semantic Scholar. Retrieved from [Link]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. Retrieved from [Link]

  • Hudson Robotics. (n.d.). pH for Stability Testing and Analysis. Hudson Robotics. Retrieved from [Link]

  • Food and Drug Administration. (2005). ASEAN Guideline on Stability Study of Drug Product. FDA. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR and 13C NMR spectral interpretation of Methyl 3-(methoxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural verification of Methyl 3-(methoxymethyl)benzoate using 1H and 13C NMR spectroscopy. It focuses on distinguishing the target compound from its synthetic precursor (Methyl 3-(bromomethyl)benzoate) and structural isomers.

Executive Summary

Methyl 3-(methoxymethyl)benzoate is a bifunctional building block frequently used in medicinal chemistry for fragment-based drug discovery. Its synthesis typically involves the nucleophilic substitution of Methyl 3-(bromomethyl)benzoate with methanol.

For the synthetic chemist, the critical analytical challenge is not just "confirming structure," but verifying complete conversion (disappearance of the alkyl bromide) and ensuring regiochemical integrity (distinguishing from ortho or para isomers).

This guide provides a standardized interpretation protocol, contrasting the target molecule against its immediate precursor and isomers to facilitate rapid decision-making in the lab.

Part 1: Structural Analysis & Predicted Shifts

Before analyzing the spectrum, we must establish the magnetic environment of the nuclei.

Molecule: Methyl 3-(methoxymethyl)benzoate Formula: C₁₀H₁₂O₃ MW: 180.20 g/mol

1.1 Proton (1H) Environments

The molecule has four distinct proton types:

  • Aromatic Protons (4H): A 1,3-disubstituted benzene ring creates a distinct splitting pattern (Singlet, Doublet, Triplet, Doublet).

  • Benzylic Methylene (-CH₂-O-): Deshielded by the aromatic ring and the electronegative oxygen.

  • Ester Methyl (-COOCH₃): Deshielded by the carbonyl anisotropy.

  • Ether Methyl (-CH₂OCH₃): Deshielded by oxygen but less than the ester methyl.

1.2 Carbon (13C) Environments
  • Carbonyl (C=O): Most deshielded (downfield).

  • Aromatic Carbons: 4 Methine (CH) and 2 Quaternary (C-ipso).

  • Aliphatic Carbons: Benzylic CH₂ (attached to O), Ether CH₃, and Ester CH₃.

Part 2: Experimental Protocol

To ensure spectral resolution comparable to the data presented here, follow this preparation workflow.

SamplePrep Sample Solid/Oil Sample (10-20 mg) Dissolve Dissolution Ensure homogeneity (No suspended solids) Sample->Dissolve Solvent Solvent Choice CDCl3 (99.8% D) + 0.03% TMS Solvent->Dissolve Filter Filtration (If cloudy) Glass wool/Cotton Dissolve->Filter Optional Tube Transfer 5mm NMR Tube Height: 4-5 cm Dissolve->Tube Clear solution Filter->Tube Acquire Acquisition 1H: 16 scans 13C: 256+ scans Tube->Acquire

Figure 1: Standardized NMR Sample Preparation Workflow.

Part 3: 1H NMR Interpretation

Solvent: CDCl₃ (Residual CHCl₃ at δ 7.26 ppm) Reference: TMS (δ 0.00 ppm)

3.1 Spectral Assignments
AssignmentShift (δ ppm)MultiplicityIntegrationCoupling (Hz)Interpretation Logic
Ar-H (H2) 8.00 - 8.05Singlet (br)1H-Most Deshielded. Located between two substituents; ortho to the electron-withdrawing ester.
Ar-H (H6) 7.95 - 8.00Doublet (dt)1HJ ≈ 7.8, 1.5Ortho to ester; deshielded by carbonyl anisotropy.
Ar-H (H4) 7.55 - 7.60Doublet (dt)1HJ ≈ 7.8, 1.5Para to ester; ortho to alkyl group. Less deshielded than H2/H6.
Ar-H (H5) 7.40 - 7.45Triplet (t)1HJ ≈ 7.8Meta to both substituents. Standard aromatic range.
Benzylic CH₂ 4.48 - 4.52Singlet2H-Diagnostic Peak. Shifted downfield by O and Phenyl ring.
Ester CH₃ 3.90 - 3.94Singlet3H-Typical methyl ester range.
Ether CH₃ 3.38 - 3.42Singlet3H-Key Purity Indicator. Distinct from ester methyl.

Note on Coupling: The aromatic region displays a classic meta-substitution pattern . H2 appears as a singlet (or narrow triplet due to long-range coupling). H6 and H4 are doublets. H5 is a triplet (coupling to both H4 and H6).

3.2 Distinguishing from Precursor (Methyl 3-(bromomethyl)benzoate)

This is the most common analytical question. The starting material contains a -CH₂Br group, while the product contains -CH₂OCH₃ .

  • The Trap: The Benzylic CH₂ protons in benzyl bromide (~4.45 ppm) and benzyl methyl ether (~4.50 ppm) have nearly identical chemical shifts in 1H NMR. You cannot rely solely on the CH₂ singlet shift to confirm conversion.

  • The Solution: Look for the Ether Methyl Singlet at 3.4 ppm .

    • Precursor: No signal at 3.4 ppm.[1]

    • Product: Sharp singlet (3H) at 3.4 ppm.

Part 4: 13C NMR Interpretation

Solvent: CDCl₃ (Triplet at δ 77.16 ppm)

4.1 Spectral Assignments
Carbon TypeShift (δ ppm)Interpretation
Carbonyl (C=O) 166.8Characteristic ester carbonyl.
Ar-C (Quaternary) 138.5C3 (attached to CH₂OMe). Alkyl substituted.
Ar-C (Quaternary) 130.2C1 (attached to COOMe). Ester substituted.
Ar-CH 128 - 133Aromatic methines (4 signals).
Benzylic CH₂ 74.2 Critical Diagnostic. Downfield due to Oxygen.
Ether CH₃ 58.2Methoxy carbon.
Ester CH₃ 52.1Methyl ester carbon.
4.2 The "Bromide vs. Ether" Confirmation (13C)

Unlike 1H NMR, 13C NMR offers a massive shift difference for the benzylic carbon, providing definitive proof of structure.

  • Precursor (-CH₂Br): Carbon resonates at ~33 ppm .

  • Product (-CH₂OMe): Carbon resonates at ~74 ppm .

Part 5: Comparative Analysis & Troubleshooting
5.1 Isomer Differentiation

If you suspect you have the para isomer (Methyl 4-(methoxymethyl)benzoate), check the aromatic region.

  • Target (Meta): Complex 4-signal pattern (s, d, d, t).

  • Isomer (Para): Symmetric AA'BB' system (two large doublets/roofing effect) integrating 2H each.

5.2 Decision Logic for Purity

Use the following logic flow to interpret your raw data.

InterpretationLogic Start Analyze 1H Spectrum Check34 Is there a singlet (3H) at 3.4 ppm? Start->Check34 Check45 Check Benzylic CH2 (4.5 ppm) Check34->Check45 Yes ResultSM Starting Material Present (Bromide unreacted) Check34->ResultSM No Check13C Analyze 13C Spectrum Look at ~33 ppm vs ~74 ppm Check45->Check13C Singlet Present ResultProduct CONFIRMED: Target Product (Ether formed) Check13C->ResultProduct Signal at 74 ppm Check13C->ResultSM Signal at 33 ppm ResultMix Mixture: Incomplete Reaction Check13C->ResultMix Both signals

Figure 2: Logic Tree for Structural Verification and Purity Analysis.

5.3 Common Impurities
Impurity1H Shift (CDCl₃)Origin
Methanol 3.49 (s), 1.09 (br)Reaction solvent (excess). Overlaps near Ether methyl!
Water 1.56 (varies)Wet solvent/hygroscopic sample.
Methyl 3-hydroxymethylbenzoate ~4.7 (CH₂OH)Hydrolysis byproduct.

Critical Note on Methanol: Residual methanol (3.49 ppm) is dangerously close to the product's ether methyl (3.40 ppm). Always dry your sample thoroughly. If unsure, check the integration: the product's ether methyl must integrate 1:1 with the ester methyl (3.9 ppm). If the 3.4 ppm peak is too large, you have trapped solvent.

References
  • Provides the baseline chemical shifts for the benzyl methyl ether substructure (CH2 at 4.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS) - Methyl 3-methoxybenzoate.
  • Provides comparative data for the starting material (precursor), establishing the benzylic bromide shift.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3]

    • The standard text for calculating theoretical chemical shifts based on additive substituent effects (Curphy-Morrison tables).

Sources

FTIR Characteristic Peaks for Methyl 3-(methoxymethyl)benzoate Identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(methoxymethyl)benzoate is a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural integrity hinges on two primary functional moieties: the methyl ester at position 1 and the methoxymethyl ether at position 3 (meta).

This guide provides a technical breakdown of the Fourier Transform Infrared (FTIR) spectral characteristics required to positively identify this molecule. Unlike Nuclear Magnetic Resonance (NMR), which provides structural connectivity, FTIR offers a rapid, cost-effective method for routine Quality Control (QC) and impurity profiling.

Key Differentiation: This guide specifically addresses the distinction between the target molecule and its common hydrolysis degradation product (3-(methoxymethyl)benzoic acid) and structural analogs, providing a robust "Pass/Fail" decision matrix for laboratory workflows.

Molecular Analysis & Vibrational Theory

To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its vibrating functional groups. The presence of a benzyl ether linkage (Ar-CH₂-O-CH₃) distinguishes this molecule from simple anisole derivatives.

Structural Breakdown
  • Core: Benzene ring (Meta-substituted).

  • Group A (Ester): Methyl benzoate moiety (-COOCH₃).[1]

  • Group B (Ether): Methoxymethyl side chain (-CH₂OCH₃).

Theoretical Vibrational Modes
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Ester Carbonyl C=O Stretch1715 – 1730 StrongPrimary ID. Confirms ester functionality.
Ester C-O C-O-C Asym. Stretch1270 – 1290 StrongCharacteristic of aromatic esters.
Benzyl Ether C-O-C Stretch1100 – 1150 Medium-StrongSpecific ID. Distinguishes -CH₂OCH₃ from Ar-OCH₃ (which appears at ~1250).
Aromatic Ring C=C Ring Stretch1580 – 1610 MediumConfirms aromaticity.
Meta-Substitution C-H Out-of-Plane (oop)750 – 810 & 690 – 710 StrongIsomer ID. Distinguishes from para/ortho isomers.
Aliphatic C-H C-H Stretch2800 – 3000 Weak-MediumMethyl and Methylene groups.

Expert Insight: The most critical distinction in this spectrum is the Ether region . A direct attachment of oxygen to the ring (as in Methyl 3-methoxybenzoate) results in a C-O stretch near 1250 cm⁻¹ due to resonance stiffening. In our target molecule, the methylene spacer (-CH₂-) interrupts this resonance, shifting the ether stretch to the aliphatic range (1100–1150 cm⁻¹ ).

Comparative Analysis: Target vs. Alternatives

In a drug development context, "alternatives" often refer to competing analytical methods or distinguishing the target from likely impurities.

A. Methodological Comparison (FTIR vs. NMR vs. Raman)
FeatureFTIR (ATR) 1H NMR Raman Spectroscopy
Primary Utility Rapid ID, Functional Group VerificationStructural Elucidation, Purity %Symmetric Bond Analysis (C=C, S-S)
Sample Prep Minimal (Direct solid/liquid)High (Deuterated solvents)Minimal (Glass vials)
Specificity Moderate (Fingerprint region is unique)High (Exact proton counting)High (Polymorph differentiation)
Limit of Detection > 0.5 - 1.0%< 0.1%> 1.0%
Throughput High (< 2 mins/sample)Low (> 10 mins/sample)High
B. Impurity Differentiation (The "Pass/Fail" Metrics)

The most common failure mode for this reagent is hydrolysis to the free acid or cleavage of the ether.

CompoundKey Spectral Difference vs. Target
Target: Methyl 3-(methoxymethyl)benzoate1720 cm⁻¹ (Ester C=O), No OH .
Impurity 1: 3-(methoxymethyl)benzoic acidBroad OH (2500–3300 cm⁻¹), Shifted C=O (1680–1700 cm⁻¹).
Impurity 2: Methyl 3-(hydroxymethyl)benzoateSharp OH (~3400–3500 cm⁻¹) from alcohol.
Impurity 3: Methyl 3-methylbenzoateAbsence of Ether peak at 1100–1150 cm⁻¹.

Experimental Protocol: ATR-FTIR Acquisition

To ensure reproducibility and trustworthiness (E-E-A-T), follow this self-validating protocol.

Equipment: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory. Resolution: 4 cm⁻¹. Scans: 32 or 64.

Step-by-Step Workflow
  • System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air) to remove CO₂ (2350 cm⁻¹) and H₂O vapor lines.

  • Sample Loading:

    • If Liquid: Place 1 drop to cover the crystal crystal.

    • If Solid (Low Melting Point): Place roughly 10mg on the crystal and apply pressure using the anvil until absorbance of the strongest peak is between 0.5 and 1.0 A.U.

  • Acquisition: Collect sample spectrum.

  • Processing: Apply Automatic Baseline Correction. Do not apply excessive smoothing, as this may obscure fine splitting in the fingerprint region.

  • Validation: Check for the presence of the Polystyrene calibration standard peaks if system suitability is required (e.g., peak at 1601 cm⁻¹).

Visualizing the Decision Logic

The following diagram illustrates the logical flow for identifying Methyl 3-(methoxymethyl)benzoate and rejecting common impurities.

FTIR_Decision_Tree Start Start: Acquire Spectrum Check_CO Check 1715-1730 cm⁻¹ (Strong Peak?) Start->Check_CO Check_OH_Broad Check 2500-3300 cm⁻¹ (Broad 'Hump'?) Check_CO->Check_OH_Broad Yes Fail_Other FAIL: Wrong Molecule Check_CO->Fail_Other No (Missing C=O) Check_OH_Sharp Check ~3400 cm⁻¹ (Sharp Peak?) Check_OH_Broad->Check_OH_Sharp No Fail_Acid FAIL: Hydrolyzed to Acid Check_OH_Broad->Fail_Acid Yes (Acid Present) Check_Ether Check 1100-1150 cm⁻¹ (Medium/Strong Peak?) Check_OH_Sharp->Check_Ether No Fail_Alc FAIL: Ether Cleavage (Alcohol) Check_OH_Sharp->Fail_Alc Yes (Alcohol Present) Pass PASS: Methyl 3-(methoxymethyl)benzoate Check_Ether->Pass Yes Check_Ether->Fail_Other No (Missing Ether)

Caption: QC Decision Tree for validating Methyl 3-(methoxymethyl)benzoate against common degradation products.

Detailed Spectral Interpretation Guide

Region 1: The Carbonyl Zone (1700 – 1750 cm⁻¹)

The most prominent feature is the Ester C=O stretch .[2][3]

  • Target Position: ~1720 cm⁻¹.

  • Interference Warning: If the peak shifts significantly lower (e.g., 1680 cm⁻¹) or broadens, suspect Hydrogen bonding from a carboxylic acid impurity (Hydrolysis).

Region 2: The Ether/Ester "Action" Zone (1000 – 1300 cm⁻¹)

This region contains coupled vibrations.

  • 1270–1290 cm⁻¹: The C-O stretch of the ester (Ar-C(=O)-O-CH₃). This is typically the second strongest peak.

  • 1100–1150 cm⁻¹: The aliphatic ether stretch of the methoxymethyl group (-CH₂-O-CH₃).

    • Note: This peak is crucial. In simple methyl benzoate, this specific band is absent or significantly different.

Region 3: The Aromatic Fingerprint (600 – 900 cm⁻¹)

The substitution pattern of the benzene ring dictates the out-of-plane (oop) C-H bending.

  • Meta-Substitution: Look for two distinct bands in the ranges of 690–710 cm⁻¹ and 750–810 cm⁻¹ .

  • Contrast: Para-substituted isomers typically show a single strong band near 800–850 cm⁻¹.

Troubleshooting & Common Artifacts

  • Atmospheric CO₂: A doublet at 2350 cm⁻¹. This is not part of the sample. If these peaks are negative, the background was collected with more CO₂ than the sample scan.

  • Water Vapor: Jagged "noise" around 3600–3800 cm⁻¹ and 1500–1600 cm⁻¹. Ensure the sample compartment is purged or the desiccant is active.

  • Peak Saturation: If the Ester C=O peak flattens at the bottom (transmittance < 1% or Absorbance > 1.5), the detector is saturated. Remedy: Use less sample or apply less pressure on the ATR crystal.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on functional group assignment).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for specific Ether vs. Ester frequency ranges).
  • NIST Chemistry WebBook. Infrared Spectra of Methyl Benzoate Derivatives. National Institute of Standards and Technology.[4] Available at: [Link] (Verified source for analog spectral comparison).

Sources

High-Performance Liquid Chromatography (HPLC) methods for Methyl 3-(methoxymethyl)benzoate purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

In the landscape of organic synthesis, Methyl 3-(methoxymethyl)benzoate serves as a critical intermediate, often functioning as a building block for more complex pharmaceutical scaffolds.[1] Its purity analysis is not merely a "check-box" exercise but a diagnostic tool to monitor upstream synthesis efficiency—specifically the conversion of halomethyl precursors and the prevention of ester hydrolysis.

This guide moves beyond generic protocols. We compare two distinct chromatographic approaches: a robust Standard Reversed-Phase (C18) method for routine QC, and an Orthogonal Selectivity (Phenyl-Hexyl) method designed for complex impurity profiling where isomeric or aromatic separation is challenging.[1]

Target Molecule Profile
FeatureDetail
Chemical Name Methyl 3-(methoxymethyl)benzoate
CAS Number 1515-87-3
Molecular Weight 180.20 g/mol
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
Key Impurities 1.[1] 3-(methoxymethyl)benzoic acid (Hydrolysis product)2. Methyl 3-(bromomethyl)benzoate (Common synthetic precursor)3.[1] Methyl 3-(hydroxymethyl)benzoate (Side reaction byproduct)

Strategic Method Comparison

As a scientist, you must choose the right tool for the specific analytical challenge. We compare the "Workhorse" (C18) against the "Specialist" (Phenyl-Hexyl).[1]

Comparison Matrix
FeatureMethod A: The Workhorse (C18) Method B: The Specialist (Phenyl-Hexyl)
Primary Mechanism Hydrophobic Interaction (Dispersive forces).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Interaction + Hydrophobicity.
Best Application Routine Lot Release; Bulk Purity checks.[1]Separating structurally similar aromatics (e.g., isomers, halo-analogs).[1]
Mobile Phase Water / Acetonitrile (ACN).[2]Water / Methanol (MeOH).[1][3]
Why this solvent? ACN provides lower backpressure and sharper peaks for simple esters.Crucial: MeOH facilitates

interactions between the solute and the phenyl stationary phase; ACN suppresses them [1].
Acid Impurity Resolution Good (elutes early).[1]Excellent (retention profile shifts due to ring electron density).[1]
Cost Efficiency High (Standard columns/solvents).[1]Moderate (Methanol is cheaper, but runs may be longer due to viscosity).[1]

Critical Impurity Dynamics (Visualized)

Understanding what you are separating is prerequisite to how you separate it.[1] The diagram below illustrates the synthesis pathway and the origin of the impurities we must resolve.

ImpurityPathway Precursor Methyl 3-(bromomethyl)benzoate (Precursor) Target Methyl 3-(methoxymethyl)benzoate (Target Analyte) Precursor->Target Methoxylation (NaOME/MeOH) HydroxyImp Methyl 3-(hydroxymethyl)benzoate (Side Product) Precursor->HydroxyImp Side Rxn (Trace H2O) AcidImp 3-(methoxymethyl)benzoic acid (Hydrolysis Impurity) Target->AcidImp Hydrolysis (H2O/H+)

Figure 1: Synthesis pathway showing the origin of critical impurities. The HPLC method must resolve the lipophilic precursor (Red) and the polar acid (Yellow) from the target ester (Green).[1]

Detailed Experimental Protocols

Method A: Standard RP-HPLC (C18)

Recommended for routine purity checks where the impurity profile is simple.[1]

Rationale: The C18 chain interacts with the hydrophobic methoxy and ester groups. Acetonitrile is used for low viscosity, allowing higher flow rates.[1] Phosphoric acid ensures the acidic impurity (3-(methoxymethyl)benzoic acid) remains protonated (neutral), preventing peak tailing and stabilizing retention [2].[1]

  • Column: C18 (L1), 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Target) and 210 nm (General impurities).

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Method B: Orthogonal Phenyl-Hexyl

Recommended when "Method A" fails to separate the target from the bromo-precursor or other aromatic byproducts.[1]

Rationale: The Phenyl-Hexyl phase offers unique selectivity for aromatic compounds via ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 stacking. Methanol  is strictly required here; Acetonitrile's ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-electrons interfere with the stationary phase interactions, negating the column's benefit [1].
  • Column: Phenyl-Hexyl (L11), 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Phenomenex Luna Phenyl-Hexyl).[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Methanol.[1][4]

  • Flow Rate: 0.8 mL/min (Lower flow due to MeOH viscosity).

  • Temperature: 35°C (Helps reduce viscosity).[1]

  • Detection: UV @ 254 nm.[1][5]

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.08515
18.01585
22.01585
22.18515
28.08515

Method Development Decision Logic

Do not blindly follow a recipe. Use this logic flow to determine which method applies to your specific sample batch.

MethodSelection Start Start: Purity Analysis of Methyl 3-(methoxymethyl)benzoate CheckImpurity Is the Precursor (Bromo-analog) present? Start->CheckImpurity MethodA Select Method A (C18) Standard Screening CheckImpurity->MethodA No / Unknown MethodB Select Method B (Phenyl-Hexyl) Enhanced Selectivity CheckImpurity->MethodB Yes (Hard to separate) ResultCheck Are peaks co-eluting? MethodA->ResultCheck ResultCheck->MethodA No (Resolution > 2.0) ResultCheck->MethodB Yes (Resolution < 1.5)

Figure 2: Decision tree for selecting the optimal stationary phase based on impurity profile complexity.

Expected Results & System Suitability

To ensure trustworthiness, your system must meet these criteria before running samples.

ParameterAcceptance CriteriaScientific Logic
Resolution (Rs) > 2.0 between Target and Acid ImpurityEnsures accurate integration of the small impurity peak without shoulder interference.
Tailing Factor (T) < 1.5High tailing indicates secondary silanol interactions; if T > 1.5, increase buffer strength or replace column [3].
% RSD (Area) < 2.0% (n=5 injections)Validates injector precision and pump stability.
Retention Time (Target) ~8-12 mins (Method A)Ideal k' factor range (2 < k' < 10) for optimal separation efficiency.[1]
Predicted Elution Order (Method A)
  • 3-(methoxymethyl)benzoic acid (Most Polar, elutes first).[1]

  • Methyl 3-(hydroxymethyl)benzoate .

  • Methyl 3-(methoxymethyl)benzoate (Target).

  • Methyl 3-(bromomethyl)benzoate (Most Lipophilic, elutes last).[1]

References

  • Phenomenex Technical Notes.Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity.

    
     mechanisms in Phenyl-Hexyl columns. 
    
  • Chromatography Online. Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Details the role of pH and buffers in suppressing ionization of acidic impurities like benzoic acid derivatives.

  • Sigma-Aldrich (Merck). Methyl 3-methoxybenzoate Product Data.[1] Provides structural analogs and general handling data relevant to methoxy-substituted benzoates.

  • PubChem. Methyl 3-(methoxymethyl)benzoate (CAS 1515-87-3).[1][6] Chemical structure and physical property verification.[1][7]

Sources

A Guide to the Mass Spectrometry Fragmentation Patterns of Methyl 3-(methoxymethyl)benzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the anticipated electron ionization (EI) mass spectrometry fragmentation of Methyl 3-(methoxymethyl)benzoate, a compound of interest in synthetic chemistry and drug discovery.

This document moves beyond a mere recitation of data. It is designed to provide a deep, mechanistic understanding of the fragmentation processes, drawing comparisons with its structural isomer, Methyl 3-methoxybenzoate, and other related compounds. By understanding the "why" behind the fragmentation, researchers can more confidently identify and characterize unknown compounds.

Unraveling the Fragmentation Cascade: A Predictive Analysis

While a publicly available mass spectrum for Methyl 3-(methoxymethyl)benzoate is not readily found, we can predict its fragmentation behavior with a high degree of confidence by applying fundamental principles of mass spectrometry and leveraging data from analogous structures. The stability of the aromatic ring and the presence of two distinct functional groups—an ester and a benzylic ether—will govern the fragmentation pathways.[1]

The molecular ion peak ([M]+•) for Methyl 3-(methoxymethyl)benzoate (C10H12O3) is expected at an m/z of 180. Aromatic compounds typically exhibit a prominent molecular ion peak due to the stability of the delocalized π-electron system.[1]

Key Fragmentation Pathways:
  • Loss of the Methoxy Radical (•OCH3): Cleavage of the ester's C-O bond is a common fragmentation pathway for methyl esters.[1][2] This would result in the formation of a stable acylium ion at m/z 149 .

  • Loss of the Methoxymethyl Radical (•CH2OCH3): Benzylic cleavage is highly favored due to the formation of a resonance-stabilized benzylic cation. In this case, cleavage of the bond between the aromatic ring and the methoxymethyl group would lead to a fragment at m/z 121 .

  • Formation of the Tropylium Ion: A characteristic feature of compounds containing a benzyl group is the formation of the tropylium ion (C7H7+) at m/z 91 . This occurs through rearrangement and loss of neutral molecules.

  • Cleavage within the Methoxymethyl Group: Alpha-cleavage within the ether moiety can lead to the loss of a methyl radical (•CH3) to form an ion at m/z 165 , or the loss of formaldehyde (CH2O) to yield a radical cation at m/z 150 .

The predicted fragmentation pathways are visualized in the diagram below:

Methyl_3-(methoxymethyl)benzoate_Fragmentation M [M]+• m/z 180 F149 m/z 149 M->F149 - •OCH3 F121 m/z 121 M->F121 - •CH2OCH3 F165 m/z 165 M->F165 - •CH3 F150 m/z 150 M->F150 - CH2O F91 Tropylium ion m/z 91 F121->F91 - CO

Caption: Predicted EI-MS fragmentation of Methyl 3-(methoxymethyl)benzoate.

The Isomeric Distinction: A Comparative Analysis with Methyl 3-methoxybenzoate

A direct comparison with the constitutional isomer, Methyl 3-methoxybenzoate, is highly instructive. While both compounds have the same molecular weight (166.17 g/mol ), their fragmentation patterns are expected to differ significantly due to the distinct arrangement of the ether linkage.[3][4] The mass spectrum of Methyl 3-methoxybenzoate is well-documented and serves as an excellent reference.[3][4]

Ion (m/z)Proposed Structure/LossMethyl 3-(methoxymethyl)benzoate (Predicted)Methyl 3-methoxybenzoate (Observed)[3][4]Rationale for Difference
180 [M]+• Present N/A (MW=166) Different molecular weight.
166 [M]+• N/A (MW=180) Present Molecular ion of the isomer.
149 [M - •OCH3]+ Prominent Minor For the isomer, this would involve a less favorable direct cleavage from the ring.
135 [M - •OCH3]+ N/A Prominent Loss of the ester methoxy group is a primary fragmentation for the isomer.
121 [M - •CH2OCH3]+ Prominent N/A This benzylic cleavage is unique to Methyl 3-(methoxymethyl)benzoate.
107 [M - •OCH3 - CO]+ N/A Present Subsequent loss of CO from the m/z 135 fragment of the isomer.
91 Tropylium ion Likely Minor Formation is more favorable from the benzylic structure.
77 Phenyl cation Minor Present Loss of the entire substituent group from the aromatic ring.

The key differentiator is the presence of the benzylic ether in Methyl 3-(methoxymethyl)benzoate, which opens up facile benzylic cleavage pathways not available to its isomer. A study on regioisomeric methoxymethyl substituted methyl benzoates highlights that the alkyl ether is a more active participant in fragmentation processes than the aromatic ether.[5]

Experimental Protocol: Acquiring High-Quality Mass Spectra

To experimentally validate these predictions, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended:

1. Sample Preparation:

  • Dissolve 1 mg of Methyl 3-(methoxymethyl)benzoate in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.
  • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

2. GC-MS System Configuration:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Inlet: Split/splitless injector at 250°C.
  • Injection Volume: 1 µL with a split ratio of 20:1.
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • Oven Program:
  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp: 15°C/min to 280°C.
  • Final hold: 5 minutes at 280°C.
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-450.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to Methyl 3-(methoxymethyl)benzoate.
  • Extract the mass spectrum from the apex of the peak.
  • Analyze the fragmentation pattern and compare it to the predicted fragments and the spectrum of Methyl 3-methoxybenzoate.

The following diagram illustrates the experimental workflow:

GC-MS_Workflow Sample Sample Preparation (10 µg/mL in DCM) GC_Injection GC Injection (1 µL, 20:1 split) Sample->GC_Injection Separation Chromatographic Separation (HP-5ms column) GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole, m/z 40-450) Ionization->Mass_Analysis Data_Processing Data Processing & Analysis Mass_Analysis->Data_Processing

Caption: A typical GC-MS workflow for the analysis of small molecules.

Broader Context and Alternative Analytical Approaches

While EI-MS is a powerful tool, complementary techniques can provide further structural confirmation.

  • Chemical Ionization (CI): A softer ionization technique that would likely yield a more abundant protonated molecule ([M+H]+) at m/z 181, confirming the molecular weight with greater certainty.

  • High-Resolution Mass Spectrometry (HRMS): Would provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental composition and unambiguous formula assignment.

  • Tandem Mass Spectrometry (MS/MS): Isolation and fragmentation of the molecular ion or key fragment ions can help to establish connectivity and confirm the proposed fragmentation pathways.

Conclusion

The predictable and distinct fragmentation pattern of Methyl 3-(methoxymethyl)benzoate, primarily driven by benzylic cleavage and ester bond scission, allows for its confident differentiation from its structural isomer, Methyl 3-methoxybenzoate. By understanding the underlying principles of fragmentation, researchers can leverage mass spectrometry to its full potential for the structural elucidation of novel compounds. The experimental protocol provided herein offers a robust starting point for obtaining high-quality data to support these analyses.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79332, Methyl 3-methoxybenzoate. [Link]

  • Abiedalla, Y., & Clark, C. R. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. ResearchGate. [Link]

  • ChemSimplified. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

  • NIST. (n.d.). Benzoic acid, 3-methoxy-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

  • brainly.com. (2024, March 12). Look at the mass spectrum of methyl benzoate. 1. What is the m/z of the parent molecule? [M] = 2. There. [Link]

  • Whitman College. (n.d.). GCMS Section 6.13. [Link]

  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

  • NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparing synthetic routes for Methyl 3-(methoxymethyl)benzoate: Cost vs Yield

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Optimal Route: Radical Bromination followed by Methoxylation (Route A) Best For: Process Chemistry, Scale-up, Cost-Efficiency Alternative: O-Methylation of Methyl 3-(hydroxymethyl)benzoate (Route B) Best For: Rapid Medicinal Chemistry (mg scale), avoiding lachrymators

For the synthesis of Methyl 3-(methoxymethyl)benzoate (CAS: 53663-39-1), the two-step sequence starting from commercially abundant Methyl 3-methylbenzoate (Methyl m-toluate) offers the superior balance of cost and scalability. While Route B offers a technically simpler "one-step" transformation, the exorbitant cost of the starting material (>50x higher) renders it unviable for anything beyond milligram-scale discovery work.

Strategic Analysis of Synthetic Pathways

Route A: The "Industrial Standard" (Bromination/Methoxylation)

This route leverages the low cost of Methyl m-toluate and the high atom economy of radical bromination. It is the preferred method for multigram to kilogram synthesis.

  • Step 1: Wohl-Ziegler Bromination. Selective functionalization of the benzylic position using N-Bromosuccinimide (NBS).

  • Step 2: Williamson Ether Synthesis. Displacement of the bromide with methoxide.

Mechanism & Causality: The benzylic position is activated for radical abstraction, allowing highly selective mono-bromination. The subsequent substitution is a classic ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 reaction. Crucially, using sodium methoxide in methanol prevents transesterification byproducts because the nucleophile matches the ester group (methyl/methyl).
Route B: The "MedChem Shortcut" (Direct O-Methylation)

This route utilizes Methyl 3-(hydroxymethyl)benzoate as a scaffold, requiring only hydroxyl alkylation.

  • Step 1: Deprotonation/Alkylation. Treatment with Sodium Hydride (NaH) and Methyl Iodide (MeI).

Mechanism & Causality: While chemically straightforward, the starting material is a fine chemical intermediate, often prepared via Route A or reduction of isophthalate derivatives, effectively outsourcing the cost and complexity to the supplier.

Comparative Performance Matrix

MetricRoute A: Bromination/MethoxylationRoute B: Direct O-Methylation
Overall Yield 80 - 85% (Two Steps)90 - 95% (One Step)
Raw Material Cost $ (Low) - Commodity precursors

$
(High) - Specialty scaffold
Step Count 21
Scalability High (Exothermic control required)Low (NaH handling difficult on scale)
Safety Profile High Risk: Lachrymatory intermediateMod.[1] Risk: Flammable H2 gas evolution
Purification Crystallization / DistillationColumn Chromatography often needed

Detailed Experimental Protocols

Route A: Two-Step Synthesis from Methyl 3-methylbenzoate
Step 1: Synthesis of Methyl 3-(bromomethyl)benzoate

Reagents: Methyl 3-methylbenzoate (1.0 eq), NBS (1.05 eq), Benzoyl Peroxide (0.05 eq), CCl4 or Chlorobenzene (Solvent).

  • Setup: Charge a round-bottom flask with Methyl 3-methylbenzoate and solvent (0.5 M concentration).

  • Activation: Add N-Bromosuccinimide (NBS) and the radical initiator (Benzoyl Peroxide or AIBN).[2]

  • Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor via TLC or GC for the disappearance of starting material.

    • Expert Insight: The reaction is complete when the dense succinimide solid floats to the surface.

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter off the solid.

  • Isolation: Concentrate the filtrate in vacuo. The crude yellow oil (approx. 90-95% purity) is used directly to avoid handling the potent lachrymator.

Step 2: Methoxylation to Methyl 3-(methoxymethyl)benzoate

Reagents: Crude Bromide (from Step 1), Sodium Methoxide (1.2 eq, 25% wt in MeOH).

  • Setup: Dissolve the crude bromide in anhydrous Methanol (0.5 M).

  • Addition: Add Sodium Methoxide solution dropwise at 0°C to control the exotherm.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

    • Critical Control: Do not add water. Moisture will hydrolyze the methyl ester to the benzoic acid derivative.

  • Quench: Neutralize excess base with a stoichiometric amount of Glacial Acetic Acid.

  • Workup: Remove methanol in vacuo. Partition the residue between Ethyl Acetate and Water. Wash organic layer with Brine, dry over Na2SO4.

  • Purification: Distillation under reduced pressure (bp ~130°C @ 5 mmHg) yields the pure product as a colorless liquid.

Route B: Methylation of Methyl 3-(hydroxymethyl)benzoate

Reagents: Methyl 3-(hydroxymethyl)benzoate (1.0 eq), Sodium Hydride (1.2 eq, 60% dispersion), Methyl Iodide (1.5 eq), THF (anhydrous).

  • Setup: Suspend NaH in anhydrous THF at 0°C under Nitrogen.

  • Deprotonation: Add the alcohol starting material dissolved in THF dropwise. Stir for 30 min until H2 evolution ceases.

  • Alkylation: Add Methyl Iodide dropwise.

  • Reaction: Warm to RT and stir for 4 hours.

  • Quench: Carefully add saturated NH4Cl solution.

  • Isolation: Extract with Diethyl Ether. Purify via silica gel chromatography (Hexanes/EtOAc).

Visualized Workflows

Pathway Logic & Decision Tree

SyntheticRouteComparison Start Target: Methyl 3-(methoxymethyl)benzoate Decision Primary Constraint? Start->Decision RouteA Route A: Cost & Scale (Industrial) Decision->RouteA Budget / Scale (>10g) RouteB Route B: Speed & Simplicity (Discovery) Decision->RouteB Time / Small Scale (<1g) StepA1 1. Radical Bromination (NBS, Peroxide) RouteA->StepA1 StepB1 1. Williamson Ether Synthesis (NaH, MeI) RouteB->StepB1 StepA2 2. Methoxylation (NaOMe/MeOH) StepA1->StepA2 ResultA High Yield, Low Cost (Lachrymator Handling Req.) StepA2->ResultA ResultB High Yield, High Cost (Fast Turnaround) StepB1->ResultB

Caption: Decision matrix for selecting the optimal synthetic pathway based on scale and resource constraints.

Reaction Scheme: Route A (Preferred)

ReactionScheme SM Methyl 3-methylbenzoate (Cheap Commodity) Inter Methyl 3-(bromomethyl)benzoate (Reactive Intermediate) SM->Inter NBS, Benzoyl Peroxide CCl4, Reflux (Radical Substitution) Prod Methyl 3-(methoxymethyl)benzoate (Final Product) Inter->Prod NaOMe, MeOH 0°C to RT (SN2 Substitution)

Caption: Step-by-step chemical transformation for the cost-efficient Route A.

References

  • Radical Bromination of Methyl Toluate Derivatives: BenchChem Technical Guide. "An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry."[2]

  • Methoxylation Protocols & Yield Data: Google Patents. "Process for preparing 4-bromomethyl-3-methoxy-benzoic esters (Methodology applied to 3-isomer)."

  • Physical Properties & Safety Data: PubChem. "Methyl 3-(bromomethyl)benzoate Compound Summary."

  • Reaction Conditions for Benzoate Esterification: MDPI Molecules. "Synthesis of a Series of Methyl Benzoates through Esterification."[3]

Sources

Safety Operating Guide

Operational Guide: Disposal of Methyl 3-(methoxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5368-81-0 | Formula: C9H10O3

Executive Summary & Chemical Profile

Methyl 3-(methoxymethyl)benzoate is an organic ester used primarily as a pharmaceutical intermediate. Proper disposal is critical not only for regulatory compliance (RCRA/EPA) but to prevent downstream chemical incompatibilities in waste streams. As an ester, it is susceptible to hydrolysis, potentially releasing methanol and 3-(methoxymethyl)benzoic acid if improperly sequestered with strong bases.

Physicochemical Safety Data
PropertyValueOperational Implication
CAS Number 5368-81-0Unique identifier for waste labeling.[1]
Physical State Liquid (Colorless)Requires secondary containment for storage.
Flash Point >100°C (Est.)[2]Combustible. Classify as Non-Flammable for transport, but Ignitable if mixed with solvents.
GHS Hazards H302, H315, H319, H335Requires standard PPE (Nitrile gloves, safety glasses).
Reactivity Ester LinkageIncompatible with Strong Bases (exothermic hydrolysis).

Waste Characterization & Segregation Strategy

Effective disposal begins with segregation.[3] Mixing this compound with incompatible streams is the most common cause of waste container over-pressurization.

The "Ester Rule" for Segregation

Do NOT mix Methyl 3-(methoxymethyl)benzoate with:

  • Strong Bases (pH > 10): Sodium Hydroxide, Potassium Hydroxide.

    • Mechanism:[4] Base-catalyzed hydrolysis yields Methanol (flammable/toxic) and heat.

  • Strong Oxidizers: Nitric Acid, Peroxides.

    • Mechanism:[4] Potential for violent oxidation of the ether/ester moieties.

Waste Stream Decision Logic

Use the following logic to determine the correct waste container.

WasteSegregation Start Waste: Methyl 3-(methoxymethyl)benzoate MixedHalogens Mixed with Halogenated Solvents? (DCM, Chloroform) Start->MixedHalogens MixedWater Mixed with Aqueous Phase? (>10% Water) MixedHalogens->MixedWater No StreamA Stream A: Halogenated Organic Waste (High Cost Disposal) MixedHalogens->StreamA Yes StreamB Stream B: Aqueous Organic Waste (pH Adjustment may be needed) MixedWater->StreamB Yes StreamC Stream C: Non-Halogenated Organic Waste (Preferred Route) MixedWater->StreamC No

Figure 1: Segregation logic for ester-based organic intermediates. Prioritize Stream C for pure or solvent-diluted waste.

Disposal Procedures

Scenario A: Routine Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Safe transfer to satellite accumulation areas.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal cans if the waste is acidic.[4][5]

  • Labeling:

    • Must read: "Hazardous Waste - Methyl 3-(methoxymethyl)benzoate".

    • Constituents: List all solvents (e.g., "5% Product, 95% Ethyl Acetate").

    • Hazards: Check "Irritant" and "Toxic".

  • Bulking: Pour into the Non-Halogenated Organic drum.

    • Critical Check: Ensure the drum does not contain concentrated caustic waste (bases).

Scenario B: Solid Waste (Contaminated Consumables)

Objective: Disposal of silica gel, filter paper, or gloves contaminated with the substance.

  • Bagging: Place solid waste in a clear, 6-mil polyethylene bag.

  • Secondary Container: Place the bag inside a dedicated solid waste pail (often a white 5-gallon bucket).

  • Labeling: Tag as "Solid Debris contaminated with Organic Esters."

Spill Management Protocol

Spills of Methyl 3-(methoxymethyl)benzoate are manageable but require immediate containment to prevent slick surfaces and vapor generation.

Spill Response Workflow

SpillResponse Assess Assess Volume & Risk SmallSpill Minor (< 50 mL) Assess->SmallSpill LargeSpill Major (> 50 mL) Assess->LargeSpill ActionSmall Absorb with Paper/Pads Place in Fume Hood SmallSpill->ActionSmall ActionLarge Dike with Vermiculite/Sand Prevent Drain Entry LargeSpill->ActionLarge DisposalSmall Dispose as Solid Waste (Double Bagged) ActionSmall->DisposalSmall DisposalLarge Scoop into Pail Label: 'Spill Debris' ActionLarge->DisposalLarge

Figure 2: Operational response for liquid spills. Note: Do not use sawdust for large spills due to potential flammability if mixed with oxidizers.

Step-by-Step Cleanup
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Don nitrile gloves, lab coat, and safety goggles.[6] If in a confined space without ventilation, a half-face respirator with organic vapor cartridges is recommended.

  • Contain: Use a spill pillow or vermiculite to create a dike around the spill.

  • Absorb: Cover the liquid with an inert absorbent (Vermiculite, Diatomaceous earth, or Chemizorb®).

    • Note: Avoid paper towels for volumes >50mL to reduce VOC release.

  • Collect: Scoop the saturated absorbent into a wide-mouth HDPE jar.

  • Decontaminate: Wash the surface with a dilute soap solution. Do not use bleach (oxidizer).

Regulatory & Compliance Notes

  • US EPA (RCRA): This specific CAS is not P-listed or U-listed. However, waste mixtures often exhibit the characteristic of Ignitability (D001) if mixed with flammable solvents.

  • Drain Disposal: Strictly Prohibited. Esters have low water solubility and high aquatic toxicity potential.

  • Empty Containers: Triple rinse with a compatible solvent (e.g., acetone) before discarding the container. Collect the rinsate as hazardous waste.[3]

References

  • National Institutes of Health (NIH) PubChem. (2023). Methyl 3-methoxybenzoate (Compound Summary). Retrieved October 26, 2023, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(methoxymethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(methoxymethyl)benzoate

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